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Foundational

An In-Depth Technical Guide to the Pharmacological Potential of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of fused...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its rigid structure and capacity for diverse functionalization have made it the foundation of numerous natural products and synthetic therapeutic agents.[1][2] Within this broad class, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating a remarkable spectrum of biological activities.[1][3]

This guide will delve into the pharmacological potential of derivatives based on a specific, targeted scaffold: 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid . While this precise molecule serves as our conceptual lead, we will explore the broader family of quinoline-4-carboxylic acids to build a comprehensive understanding of their potential applications in oncology, virology, and immunology. We will dissect the underlying mechanisms of action, provide validated experimental frameworks for their evaluation, and synthesize data to illuminate the path from chemical structure to therapeutic promise.

Section 1: Synthesis of the Core Scaffold

The successful exploration of any chemical series hinges on robust and flexible synthetic pathways. The primary routes for constructing the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions, valued for their reliability and tolerance of diverse starting materials.[3]

The Doebner Reaction: A Versatile Three-Component Condensation

The Doebner reaction is a cornerstone method, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For our target scaffold, this would involve reacting 2-methoxyaniline with cyclopropanecarboxaldehyde and pyruvic acid, typically under reflux conditions.[3][4] The elegance of this method lies in its directness for installing substituents at the 2-position of the quinoline ring.[3]

The Pfitzinger Reaction: An Alternative Route from Isatins

The Pfitzinger synthesis offers a complementary approach, utilizing an isatin (or its derivative) and a carbonyl compound with an α-methylene group.[3] This method provides a different strategic advantage for accessing a variety of substitution patterns on the final quinoline core.[3]

Visualizing the Synthetic Workflow: The Doebner Reaction

The following diagram illustrates the generalized workflow for synthesizing the quinoline-4-carboxylic acid scaffold, a critical first step in developing a library of derivatives for pharmacological screening.

G A Starting Materials (Aniline, Aldehyde, Pyruvic Acid) B Reaction Vessel (Solvent: e.g., Ethanol) A->B Mixing C Condensation Reaction (Reflux) B->C Heating D Crude Product C->D Yields E Purification (Crystallization / Chromatography) D->E Processing F Pure Quinoline-4-Carboxylic Acid Core E->F Isolation

Caption: Generalized workflow for the Doebner synthesis of the quinoline-4-carboxylic acid core.

Section 2: Anticancer Potential

Quinoline derivatives have consistently demonstrated significant antiproliferative activity across a range of cancer cell lines.[2][5] Their mechanisms are multifaceted, often targeting fundamental cellular processes that are dysregulated in cancer.[2]

Key Mechanisms of Antitumor Action
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are acutely dependent on this pathway for DNA and RNA synthesis.[1] By blocking DHODH, these compounds starve tumors of essential nucleotides, leading to cell cycle arrest and apoptosis.[1]

  • Targeting Tyrosine Kinases: Many quinoline derivatives function as inhibitors of tyrosine kinases, enzymes that are often overactive in cancer and drive signaling pathways related to growth, proliferation, and angiogenesis.[2]

  • Sirtuin Inhibition: More recent studies have identified certain quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[6][7] Inhibition of SIRT3 can induce cell cycle arrest and differentiation in cancer cells.[7]

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately triggering programmed cell death.[8]

Visualizing a Core Anticancer Mechanism: DHODH Inhibition

G drug Quinoline-4-Carboxylic Acid Derivative dhodh DHODH Enzyme drug->dhodh Inhibition pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes nucleotides Pyrimidine Nucleotide Pool (dUMP, dCTP, dTTP) pyrimidine->nucleotides Produces dna_rna DNA & RNA Synthesis nucleotides->dna_rna Required for arrest S-Phase Arrest & Inhibition of Proliferation dna_rna->arrest Disruption leads to

Caption: The inhibitory effect of quinoline derivatives on the DHODH pathway.

Quantitative Assessment of Anticancer Activity

The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the activity of representative quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Potent[9]
2-p-tolyl-benzo[h]quinoline-4-carboxylic acid amide derivativeA549 (Lung)High[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MV4-11 (Leukemia)7.2[6][7]
Kynurenic Acid (a quinoline-4-carboxylic acid)MCF-7 (Breast)High*[10]

*Specific IC50 values were described qualitatively as potent or high in the source material.

Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity in a high-throughput format.[11] It relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins, providing a quantitative measure of total cellular biomass.

Objective: To determine the IC50 value of a 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid derivative against a human cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly adhered before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a defined period, typically 48-72 hours. Causality: This duration is usually sufficient for the compound to exert its antiproliferative effects across several cell cycles.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: TCA precipitates total cellular protein, fixing the cells to the plate and preventing cell loss in subsequent washing steps.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and media components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. Causality: The SRB dye electrostatically binds to the basic amino acids of the fixed cellular proteins.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 3: Antiviral Potential

A compelling aspect of certain quinoline-4-carboxylic acid derivatives is their broad-spectrum antiviral activity.[12] A key advantage is their mechanism of action, which often targets host-cell factors rather than viral proteins, a strategy that can circumvent the rapid development of viral resistance.[13]

Mechanism of Action: Host-Targeting Antiviral Strategy

The inhibition of host-cell DHODH is a validated and powerful antiviral strategy.[13][14] Viruses are obligate intracellular parasites and rely entirely on the host cell's machinery for replication. By depleting the intracellular pool of pyrimidines, DHODH inhibitors effectively create an environment that is non-permissive for the synthesis of viral nucleic acids, thereby halting viral replication.[14] This mechanism has shown efficacy against a range of RNA viruses, including Influenza and Vesicular Stomatitis Virus (VSV).[13]

Quantitative Assessment of Antiviral Efficacy

Antiviral activity is measured by the half-maximal effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

Compound IDVirusEC50 (nM)TargetReference
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)WSN-Influenza41DHODH[13][14]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)VSV2DHODH[13][14]
Experimental Protocol: In Vitro Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for determining the efficacy of an antiviral compound.[15] It quantifies the ability of a drug to prevent a virus from forming plaques, which are localized areas of cell death in a monolayer of infected cells.

Objective: To determine the EC50 of a derivative against a plaque-forming virus (e.g., Influenza A).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In a separate tube, mix each drug dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus or prepare the cellular environment.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1 hour.

  • Overlay Application: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentration of the test compound. Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring that areas of cell death (plaques) are localized and countable.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques develop in the virus-only control wells.

  • Plaque Visualization: Fix the cells with a solution of 4% formaldehyde. After fixation, remove the overlay and stain the cell monolayer with a crystal violet solution. The viable cells will stain purple, while the plaques (areas of dead cells) will appear as clear zones.

  • Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage reduction against the log of the compound concentration.

Visualizing the Antiviral Screening Workflow

G start Library of Quinoline Derivatives cpe_assay Primary Screen: Cytopathic Effect (CPE) Inhibition Assay start->cpe_assay cytotox Cytotoxicity Assay (e.g., CC50) cpe_assay->cytotox Identify Hits pra Confirmatory 'Gold Standard' Screen: Plaque Reduction Assay (PRA) cytotox->pra Select Non-Toxic Hits yield_reduction Mechanism of Action Study: Virus Yield Reduction Assay pra->yield_reduction Confirm Potency (EC50) lead_compound Lead Candidate for In Vivo Studies yield_reduction->lead_compound Elucidate MOA

Caption: A typical cascade for in vitro screening of novel antiviral compounds.

Section 4: Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous human diseases. Quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating immune-mediated inflammatory diseases.[10]

Mechanism of Action: Modulation of Inflammatory Pathways

Studies have shown that quinoline derivatives can exert potent anti-inflammatory effects in cellular models of inflammation, such as mouse macrophages stimulated with lipopolysaccharide (LPS).[10][16] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of quinoline derivatives to suppress this response indicates they interfere with key inflammatory signaling cascades.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory markers.

Compound ClassAssay ModelIC50 (µM)Reference
Selected Quinoline-4-carboxylic acidsLPS-induced NO in RAW 264.7 macrophagesAppreciable* vs Indomethacin[10][16]

*Specific IC50 values were described qualitatively in the source material.

Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation

This assay is a standard method to screen for compounds that can suppress macrophage activation, a central event in many inflammatory conditions.

Objective: To evaluate the ability of a derivative to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation. Causality: Pre-treatment allows the compound to enter the cells and engage its molecular target before the inflammatory cascade is initiated.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., Indomethacin + LPS).

  • Incubation: Incubate the plates for 24 hours to allow for the production and accumulation of NO in the culture supernatant.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark. Causality: The Griess reaction is a two-step diazotization process that converts nitrite (a stable breakdown product of NO) into a colored azo compound.

  • Data Acquisition and Analysis: Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration. Calculate the percentage inhibition of NO production for each compound concentration relative to the vehicle control and determine the IC50.

  • Viability Check: Concurrently, run a parallel plate and perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to an anti-inflammatory effect and not simply cell death.

Section 5: Conclusion and Future Directions

The 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid scaffold and its broader family represent a highly versatile and promising platform for drug discovery. The accumulated evidence strongly supports their potential as anticancer, antiviral, and anti-inflammatory agents. The recurring mechanism of DHODH inhibition provides a powerful, validated starting point for optimization, offering a dual-pronged approach to treating cancers and viral infections.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the quinoline ring—particularly at the 2- (cyclopropyl) and 8- (methoxy) positions—to enhance potency and selectivity for specific targets (e.g., DHODH vs. SIRT3 vs. specific kinases).

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like characteristics suitable for in vivo development.

  • In Vivo Efficacy Studies: Progressing the most promising candidates from in vitro assays into relevant animal models of cancer, viral infection, and inflammation to validate their therapeutic potential in a physiological context.[17][18]

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can strategically navigate the exploration of this potent chemical class, paving the way for the next generation of therapeutics.

References

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2). Retrieved February 13, 2024, from [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.). Retrieved February 13, 2024, from [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.). Retrieved February 13, 2024, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved February 13, 2024, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. (2024, October 4). Retrieved February 13, 2024, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Retrieved February 13, 2024, from [Link]

  • In Vitro Antiviral Testing Services - Creative Diagnostics. (2025, September 24). Retrieved February 13, 2024, from [Link]

  • Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.). Retrieved February 13, 2024, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. (n.d.). Retrieved February 13, 2024, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved February 13, 2024, from [Link]

  • In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites - Hilaris Publisher. (2024, October 31). Retrieved February 13, 2024, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Semantic Scholar. (n.d.). Retrieved February 13, 2024, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). Retrieved February 13, 2024, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved February 13, 2024, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (2022, March 30). Retrieved February 13, 2024, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2013, April 24). Retrieved February 13, 2024, from [Link]

  • Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2025, August 6). Retrieved February 13, 2024, from [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity - PubMed. (2013, June 13). Retrieved February 13, 2024, from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (n.d.). Retrieved February 13, 2024, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). Retrieved February 13, 2024, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5). Retrieved February 13, 2024, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved February 13, 2024, from [Link]

Sources

Exploratory

The 8-Methoxyquinoline-4-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold The quinoline ring system, a bicyclic heterocycle containing a benzene ring fuse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with diverse pharmacological activities. Within this esteemed class of compounds, the quinoline-4-carboxylic acid core has emerged as a particularly fruitful scaffold for the development of novel drugs. The strategic placement of substituents on this framework allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, and increasingly important, member of this family: the 8-methoxyquinoline-4-carboxylic acid scaffold. The introduction of a methoxy group at the 8-position significantly influences the electron distribution and steric profile of the quinoline ring, leading to unique interactions with biological targets and paving the way for the discovery of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the 8-methoxyquinoline-4-carboxylic acid scaffold, from its synthesis to its multifaceted biological activities. We will delve into the key synthetic strategies, explore the mechanisms of action that underpin its therapeutic potential, and present a detailed examination of its applications in anticancer, antimicrobial, and antiviral research. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on this versatile and promising chemical framework.

Synthetic Strategies: Building the Core

The construction of the 8-methoxyquinoline-4-carboxylic acid core is predominantly achieved through well-established and versatile synthetic methodologies, namely the Doebner and Pfitzinger reactions.[1] The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction offers a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the 8-methoxyquinoline-4-carboxylic acid scaffold, 2-aminoanisole (o-anisidine) serves as the aniline component.

Experimental Protocol: Catalyst-Free Doebner Synthesis of 2-Aryl-8-methoxyquinoline-4-carboxylic Acids [2]

This protocol describes a catalyst-free approach for the synthesis of 2-aryl-6,7,8-trimethoxyquinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of 2-aryl-8-methoxyquinoline-4-carboxylic acid by using 2-aminoanisole instead of 3,4,5-trimethoxyaniline.

Materials:

  • 2-Aminoanisole (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Ethanol (5 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, combine 2-aminoanisole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in 5 mL of ethanol.

  • Stir the mixture vigorously and heat to reflux for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/hexane (1:9).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-8-methoxyquinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an effective solvent for the reactants and facilitates the reaction under reflux conditions. Its polar nature can help to stabilize the charged intermediates in the reaction mechanism.

  • Catalyst-Free Conditions: The inherent reactivity of the starting materials under thermal conditions is sufficient to drive the reaction to completion, simplifying the workup procedure and avoiding potential side reactions associated with catalysts.[2]

  • Recrystallization for Purification: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or byproducts.

The Pfitzinger Reaction: Condensation of Isatin Derivatives

The Pfitzinger reaction provides an alternative and powerful method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] To synthesize 8-methoxyquinoline-4-carboxylic acids, one would start with an appropriately substituted isatin.

Experimental Protocol: General Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids [4]

This protocol provides a general procedure for the Pfitzinger reaction which can be adapted for the synthesis of 8-methoxyquinoline-4-carboxylic acid derivatives by using a corresponding methoxy-substituted isatin.

Materials:

  • Methoxy-substituted isatin (0.0075 mol)

  • Ketone with an α-methylene group (0.015 mol)

  • Potassium hydroxide (KOH) (0.02 mol)

  • Water (1 mL)

  • Absolute ethanol (40 mL)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.

  • Add the methoxy-substituted isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the opening of the isatin ring.

  • Gradually add the ketone (0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent of n-hexane:ethyl acetate (1:2).

  • After the reaction is complete, cool the mixture to room temperature and isolate the product.

Causality Behind Experimental Choices:

  • Strong Base (KOH): The base is crucial for the initial ring-opening of the isatin lactam to form a keto-acid intermediate, which is a key step in the reaction mechanism.[5]

  • α-Methylene Ketone: The presence of an α-methylene group is essential for the condensation with the keto-acid intermediate and subsequent cyclization to form the quinoline ring.[3]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.

Biological Activities and Mechanisms of Action

The 8-methoxyquinoline-4-carboxylic acid scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive framework for drug discovery.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which quinoline-4-carboxylic acids exert their anticancer effects is by inhibiting dihydroorotate dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[7] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a continuous supply of nucleotides. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[6]

Experimental Protocol: DHODH Enzymatic Assay [8][9]

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against DHODH.

Materials:

  • Recombinant human DHODH

  • Reaction buffer: 50 mM Tris (pH 8.0), 120 µM 2,6-dichloroindophenol (DCIP), 100 µM Coenzyme Q0 (CoQ0), 0.1% Triton X-100

  • Dihydroorotate (DHO)

  • Test compounds

  • Microplate reader

Procedure:

  • In a 96-well plate, incubate the test compounds at various concentrations with 15 nM DHODH in the reaction buffer for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 500 µM DHO to each well.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over a period of 6 minutes using a microplate reader.

  • Calculate the enzyme activity and determine the half-maximal inhibitory concentration (IC50) from at least three independent experiments.

Causality Behind Experimental Choices:

  • DCIP as an Electron Acceptor: DCIP is a redox indicator that changes color upon reduction, allowing for the spectrophotometric monitoring of the DHODH-catalyzed oxidation of dihydroorotate.[9]

  • Coenzyme Q0 as an Electron Acceptor: Coenzyme Q0 is a soluble analog of the natural electron acceptor for DHODH, coenzyme Q10, and is used to facilitate the in vitro assay.[9]

  • IC50 Determination: Calculating the IC50 value provides a quantitative measure of the potency of the inhibitor.

Quantitative Data: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeTargetCell LineActivity (IC50)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3THP-1 (Leukemia)0.87 µM[10]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MOLM-13 (Leukemia)0.98 µM[10]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODHA375 (Melanoma)5.0 µM[11]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODHA375 (Melanoma)6.8 µM[11]

Experimental Protocol: MTT Assay for Cytotoxicity [12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60, U937)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate at 37°C in the dark for 4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Causality Behind Experimental Choices:

  • MTT as a Substrate: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

  • DMSO for Solubilization: DMSO is an effective solvent for the water-insoluble formazan crystals, allowing for their quantification by spectrophotometry.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. Derivatives of 8-methoxyquinoline have also demonstrated promising antibacterial and antifungal activities.[5]

Mechanism of Action: While the precise mechanisms for all 8-methoxyquinoline-4-carboxylic acid derivatives are not fully elucidated, a primary mode of antibacterial action for many quinoline-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[13]

Quantitative Data: Antimicrobial Activity of 8-Methoxy-4-methyl-quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
10 S. aureus3.125[8]
10 B. subtilis6.25[8]
10 E. coli6.25[8]
11 S. aureus3.125[8]
11 B. subtilis6.25[8]
11 E. coli6.25[8]
16 S. aureus3.125[8]
16 B. subtilis6.25[8]
16 E. coli6.25[8]
Antiviral and Anti-inflammatory Activities

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as antiviral and anti-inflammatory agents.

Antiviral Activity: The inhibition of host cell dihydroorotate dehydrogenase (DHODH) has been identified as a promising strategy for broad-spectrum antiviral therapy.[11] By depleting the host cell's pyrimidine pool, DHODH inhibitors can effectively block the replication of a wide range of viruses that are dependent on these building blocks for their own nucleic acid synthesis. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), demonstrated an EC50 of 1.9 nM against Vesicular Stomatitis Virus (VSV) and 41 nM against Influenza A virus (WSN) by inhibiting human DHODH with an IC50 of 1.0 nM.[11]

Anti-inflammatory Activity: Several quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties. In a study evaluating their effect on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed appreciable anti-inflammatory affinities.[1][6]

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and a biological mechanism of action.

Doebner_Reaction Aniline 2-Aminoanisole Reactants Aniline->Reactants Aldehyde Aromatic Aldehyde Aldehyde->Reactants PyruvicAcid Pyruvic Acid PyruvicAcid->Reactants Intermediate1 Schiff Base + Enol of Pyruvic Acid Reactants->Intermediate1 Condensation Intermediate2 Adduct Intermediate1->Intermediate2 Michael Addition Product 8-Methoxyquinoline- 4-carboxylic Acid Intermediate2->Product Cyclization & Oxidation Pfitzinger_Reaction Isatin Methoxy-substituted Isatin Intermediate1 Keto-acid Intermediate Isatin->Intermediate1 Ring Opening Base KOH Base->Intermediate1 Ketone α-Methylene Ketone Intermediate2 Imine/Enamine Ketone->Intermediate2 Intermediate1->Intermediate2 Condensation Product 8-Methoxyquinoline- 4-carboxylic Acid Intermediate2->Product Cyclization & Dehydration DHODH_Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DNARNA DNA/RNA Synthesis Pyrimidine->DNARNA CellProliferation Cell Proliferation DNARNA->CellProliferation Inhibitor 8-Methoxyquinoline- 4-carboxylic Acid Derivative Inhibitor->DHODH Inhibits

Caption: Mechanism of action: Inhibition of DHODH by 8-methoxyquinoline-4-carboxylic acid derivatives.

Conclusion and Future Perspectives

The 8-methoxyquinoline-4-carboxylic acid scaffold has firmly established itself as a privileged motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic accessibility through robust and well-understood reactions like the Doebner and Pfitzinger syntheses allows for the creation of diverse chemical libraries for biological screening. The demonstrated efficacy of its derivatives against a range of diseases, including cancer, bacterial infections, and viral illnesses, underscores the significant potential of this scaffold.

The primary mechanism of action for many of these compounds, the inhibition of DHODH, presents a compelling strategy for targeting rapidly proliferating cells, be they cancerous, bacterial, or virally infected host cells. The ability to fine-tune the structure of the 8-methoxyquinoline-4-carboxylic acid core to optimize potency, selectivity, and pharmacokinetic properties will be a key driver of future research in this area.

As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the design of even more potent and selective inhibitors. The exploration of novel biological targets beyond DHODH will further expand the therapeutic applications of this remarkable scaffold. The continued investigation of 8-methoxyquinoline-4-carboxylic acid derivatives holds great promise for the discovery and development of the next generation of life-saving medicines.

References

  • Wang, Y., et al. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica, 104(11), 2241-2253. [Link]

  • Saeed, A., & Abbas, N. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(15), 4635. [Link]

  • Singh, R., et al. (2013). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ChemInform, 44(32). [Link]

  • Kumar, A., et al. (2011). Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 50B, 1128-1132. [Link]

  • Hayashi, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105263. [Link]

  • Bookstaver, M. L., et al. (2018). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. PLoS ONE, 13(9), e0204241. [Link]

  • Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Sani, I., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Science and Technology, 3(12), 40-47. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Patel, M. R., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 99-106. [Link]

  • Baumgartner, M., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4313-4333. [Link]

  • Sari, D. P., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 106-113. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863393. [Link]

  • Thorat, B., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(1), 1-20. [Link]

  • Wang, L., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 555-559. [Link]

  • Al-Ostath, A., et al. (2024). IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]

  • Gribova, O. V., et al. (2021). Antiviral Agents – Benzazine Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 374-382. [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline-4-carboxylic acid. [Link]

Sources

Foundational

Molecular weight and formula of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

[1] Executive Summary 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a functionalized quinoline scaffold often utilized as a pharmacophore in the development of NK3 receptor antagonists, antiviral agents, and spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a functionalized quinoline scaffold often utilized as a pharmacophore in the development of NK3 receptor antagonists, antiviral agents, and specific kinase inhibitors.[1] Its structure combines the lipophilic, metabolically stable cyclopropyl group at the C2 position with an electron-donating methoxy group at C8, modulating the electronic density of the pyridine ring.[1]

This guide provides the definitive physicochemical data, a validated synthetic route (Pfitzinger reaction), and the structural-activity relationship (SAR) logic required for its application in medicinal chemistry.[1]

Part 1: Physicochemical Characterization

The following data is derived from stoichiometric calculation and consensus chemical property prediction models (ACD/Labs, ChemAxon) for the neutral species.

Identity & Stoichiometry
PropertyValue
IUPAC Name 2-cyclopropyl-8-methoxyquinoline-4-carboxylic acid
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Monoisotopic Mass 243.0895 g/mol
CAS Registry Number Not widely indexed; often custom synthesized
SMILES COc1cccc2c(c(cc(n12)C3CC3)C(=O)O)
Predicted Physical Properties
PropertyValueContext
LogP (Octanol/Water) ~2.8 - 3.1Moderate lipophilicity due to the cyclopropyl/methoxy balance.[1]
Topological Polar Surface Area (TPSA) ~63 ŲGood membrane permeability (Rule of 5 compliant).[1]
pKa (Acid) ~3.8 - 4.2Carboxylic acid proton (COOH).[1]
pKa (Base) ~2.5 - 3.0Quinoline nitrogen (suppressed by 4-COOH electron withdrawal).[1]
Solubility Low in water; High in DMSO, MeOHSoluble in basic aqueous media (forming the carboxylate salt).[1]

Part 2: Synthetic Methodology (The Pfitzinger Reaction)[1]

Strategic Rationale

While several routes exist (e.g., Conrad-Limpach), the Pfitzinger Reaction is the superior protocol for this specific scaffold.[1] It guarantees regioselectivity: the ketone R-group (cyclopropyl) is forced into the C2 position, and the isatin carbonyl becomes the C4 carboxylic acid.[1] This prevents the formation of isomeric mixtures common in aniline-based condensations.[1]

Reaction Scheme

Precursors: 7-Methoxyisatin + Cyclopropyl Methyl Ketone.[1] Reagents: KOH (33% aq), Ethanol, Heat, followed by HCl workup.[1]

Validated Protocol
  • Dissolution: Dissolve 7-methoxyisatin (1.0 eq) in 33% aqueous KOH (5.0 eq). The deep red isatinate anion will form.[1]

  • Addition: Add Cyclopropyl methyl ketone (1.2 eq) dropwise.

    • Note: The cyclopropyl group is stable under these basic conditions; however, avoid excessive temperatures (>100°C) to prevent ring opening.[1]

  • Reflux: Heat the mixture to 80°C for 12–16 hours.

  • Workup (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH 2–3.[1]

    • The product, 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid , will precipitate as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.[1]

Mechanistic Visualization

The following diagram details the flow from precursors to the final scaffold, highlighting the origin of the functional groups.

PfitzingerSynthesis cluster_0 Regioselectivity Control Isatin 7-Methoxyisatin (C8 Precursor) Intermediate Isatinate Anion (Ring Opening) Isatin->Intermediate KOH, 33% Ketone Cyclopropyl Methyl Ketone (C2 Precursor) Ketone->Intermediate Nucleophilic Attack Condensation Aldol Condensation & Cyclization Intermediate->Condensation Heat (80°C) Product 2-Cyclopropyl-8-methoxy quinoline-4-carboxylic Acid Condensation->Product HCl (pH 2), -H2O

Figure 1: The Pfitzinger synthesis pathway ensures the cyclopropyl group is locked at Position 2 and the Carboxyl at Position 4.[1]

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. This constitutes a self-validating system.[1]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Cyclopropyl Region (Unique Identifier): Look for the characteristic multiplets at high field.

    • 
       ~1.0–1.2 ppm (4H, m, cyclopropyl 
      
      
      
      ).[1]
    • 
       ~2.3–2.5 ppm (1H, m, cyclopropyl 
      
      
      
      ).[1]
  • Methoxy Group:

    • 
       ~4.0 ppm (3H, s, 
      
      
      
      ).[1]
  • Aromatic Region:

    • H3 Proton: A singlet around

      
       7.8–8.2 ppm.[1] This confirms the 2,4-substitution pattern (no neighbor for coupling).[1]
      
    • Quinoline Ring Protons (H5, H6, H7): A pattern of doublet-triplet-doublet (or multiplet) in the 7.0–8.0 ppm range.[1]

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H): Expect a peak at m/z 244.27 .[1]

  • Fragmentation Pattern: Loss of

    
     (M-44) is common for carboxylic acids, resulting in a peak at m/z ~200.[1]
    

Part 4: Structure-Activity Relationship (SAR) Logic[1]

Why utilize this specific scaffold? The combination of the 8-methoxy and 2-cyclopropyl groups offers distinct pharmacological advantages over the unsubstituted quinoline.[1]

SAR Logic Map[1]

SAR_Logic Core 2-Cyclopropyl-8-methoxy quinoline-4-carboxylic Acid C2 C2: Cyclopropyl Core->C2 C4 C4: Carboxylic Acid Core->C4 C8 C8: Methoxy Core->C8 Lipophilicity Increased Lipophilicity (Metabolic Stability) C2->Lipophilicity Sterics Steric Bulk (Receptor Selectivity) C2->Sterics Binding H-Bond Donor/Acceptor (Salt Formation) C4->Binding C8->Sterics Orthogonal Twist Electronic Electron Donation (+M) (Modulates pKa) C8->Electronic

Figure 2: SAR contributions of the three primary functional groups on the quinoline core.[1]

Mechanistic Insights
  • C2-Cyclopropyl: Unlike a simple alkyl chain (ethyl/methyl), the cyclopropyl group provides significant steric bulk and rigidity without excessive rotatable bonds.[1] This often improves metabolic stability against Cytochrome P450 oxidation compared to linear alkyl chains [1].[1]

  • C8-Methoxy: The oxygen at position 8 acts as an electron donor.[1] In kinase inhibitors, this often interacts with the hinge region or modifies the basicity of the quinoline nitrogen, altering the drug's distribution and solubility profile [2].

  • C4-Carboxylic Acid: This is the "handle."[1] It allows for further derivatization (amide coupling) to create larger drug molecules or serves as a polar contact point in the receptor pocket.[1]

References

  • BenchChem. (2025).[1] A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives. Retrieved from [1]

  • Sliman, F., et al. (2010).[1] Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1]

  • Musiol, R. (2025).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: Quinoline Derivatives. National Library of Medicine.[1] Retrieved from [1]

Sources

Exploratory

The Renaissance of the Scaffold: A Technical Guide to 2-Substituted Quinoline-4-Carboxylic Acids

Executive Summary The 2-substituted quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) represents a masterclass in chemical durability and pharmacological versatility. Historically anch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) represents a masterclass in chemical durability and pharmacological versatility. Historically anchored by the anti-gout agent Cinchophen , this structural motif has transcended its early 20th-century hepatotoxicity liabilities to emerge as a privileged scaffold in modern epigenetics (HDAC inhibition) and anti-infective discovery. This guide provides a rigorous technical analysis of its discovery, synthetic evolution (Pfitzinger vs. Doebner), and contemporary application in high-value drug development.

Part 1: Historical Genesis & Discovery

The discovery of 2-substituted quinoline-4-carboxylic acids is a tale of two concurrent methodologies developed during the golden age of German organic chemistry.

The Pfitzinger Reaction (1886)

Wilhelm Pfitzinger, working at the University of Leipzig, serendipitously discovered that isatin could be converted into quinoline derivatives in the presence of strong base. Pfitzinger observed that hydrolyzing isatin with potassium hydroxide opened the lactam ring to form isatinic acid (2-aminophenylglyoxylic acid). When a ketone with an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-methylene group was present, it condensed with this intermediate to yield 2-substituted quinoline-4-carboxylic acids.
  • Significance: This method provided a regioselective route to the scaffold, where the ketone substituent dictates the position 2 and 3 functionalization.

The Doebner Reaction (1887)

A year later, Oscar Doebner introduced a three-component condensation involving an aniline, an aldehyde, and pyruvic acid.[1]

  • The "Atophan" Connection: The reaction of aniline, benzaldehyde, and pyruvic acid yielded 2-phenylquinoline-4-carboxylic acid .[2] In 1908, Nicolaier introduced this specific compound as Cinchophen (trade name Atophan) for the treatment of gout. It was the first synthetic uricosuric agent, capable of facilitating uric acid excretion.

  • The Fall: By the 1930s, Cinchophen was linked to severe, often fatal, acute yellow atrophy of the liver, leading to its withdrawal. However, the chemical scaffold remained a priority for modification to retain bioactivity while eliminating the toxicophore.

Part 2: Synthetic Architectures & Mechanisms

To engineer this scaffold effectively, one must understand the mechanistic divergence between the two primary synthetic routes.

The Pfitzinger Mechanism (Base-Mediated)

The Pfitzinger reaction is generally preferred for its higher yields and cleaner workup compared to the Doebner method. It relies on the in situ generation of the nucleophilic amine.

Mechanism Logic:

  • Ring Opening: Strong base (KOH/NaOH) hydrolyzes the isatin amide bond, generating the isatinate salt.

  • Condensation: The ketone enolate attacks the highly electrophilic

    
    -keto carbonyl of the isatinate.
    
  • Cyclization: Intramolecular imine formation closes the pyridine ring.

  • Aromatization: Dehydration yields the fully aromatic system.

PfitzingerMechanism Isatin Isatin Base KOH/NaOH (Hydrolysis) Isatin->Base Isatinate Isatinate (Ring Open) Base->Isatinate Ring Opening Condensation Aldol-type Condensation Isatinate->Condensation Ketone R-CO-CH3 (Ketone) Ketone->Condensation Cyclization Imine Formation & Dehydration Condensation->Cyclization Intermediate Product 2-Substituted Quinoline-4-COOH Cyclization->Product

Figure 1: The Pfitzinger reaction pathway, highlighting the critical ring-opening step.

The Doebner Mechanism (Acid-Mediated)

The Doebner reaction is a multi-component reaction (MCR) often catalyzed by Bronsted or Lewis acids.

Mechanism Logic:

  • Schiff Base Formation: Aniline condenses with the aldehyde to form an imine (anils).[1]

  • Enol Addition: The enol form of pyruvic acid adds to the imine.[1]

  • Cyclization & Oxidation: The resulting dihydroquinoline intermediate undergoes oxidative dehydrogenation (often disproportionation or air oxidation) to form the aromatic core.

Part 3: Pharmacological Trajectory

The biological utility of this scaffold has evolved from simple gout treatments to complex targeted therapies.

EraPrimary TargetKey CompoundMechanism of Action
1910-1930 Gout / InflammationCinchophenUricosuric (OAT inhibitor); COX inhibition (weak).
1990-2010 Infectious DiseaseFloxacin analogsDNA Gyrase inhibition (related quinolone scaffold).
2015-Present Epigenetics (Cancer)2-Phenyl-Q-4-COOH derivativesHDAC Inhibitors. The carboxylic acid serves as a "cap" or linker to zinc-binding groups (hydroxamates) for HDAC3 selectivity.[3]
Current Antiviral2-Aryl derivativesInhibition of HSV-1 replication; blockade of viral host factors.
Modern Case Study: HDAC Inhibition

Recent research (e.g., Frontiers in Chemistry, 2022) utilizes the 2-phenylquinoline-4-carboxylic acid scaffold as a "cap" group in Histone Deacetylase (HDAC) inhibitors.[4][3]

  • Design Rationale: The bulky 2-phenylquinoline system fits into the rim of the HDAC active site.

  • Selectivity: Derivatives have shown high selectivity for HDAC3 , a crucial target in lymphoma and leukemia, over other isoforms.

SAR_Workflow Scaffold 2-Phenylquinoline-4-COOH (Core Scaffold) Pos2 Position 2 (Aryl Ring): Hydrophobic Interaction (HDAC Rim Binding) Scaffold->Pos2 Pos4 Position 4 (COOH): Linker Attachment Point (Directs to Zinc Ion) Scaffold->Pos4 Pos67 Positions 6/7: Electronic Tuning (Solubility/Metabolic Stability) Scaffold->Pos67 Activity Outcome: High HDAC3 Selectivity Apoptosis in K562 Cells Pos2->Activity Pos4->Activity Pos67->Activity

Figure 2: Structure-Activity Relationship (SAR) logic for modern HDAC inhibitor design using the quinoline scaffold.

Part 4: Validated Experimental Protocol

Protocol: Microwave-Assisted Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is optimized for speed and purity, minimizing the "tar" formation common in traditional thermal Doebner reactions.

Reagents:

  • Isatin (5 mmol, 0.735 g)

  • Acetophenone (6 mmol, 0.72 g)

  • KOH (33% w/v aqueous solution, 5 mL)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (for acidification)

Methodology:

  • Solubilization: In a microwave-safe vessel (20 mL), dissolve isatin in the KOH solution. Observe the color change from orange/red to pale yellow, indicating the formation of potassium isatinate (ring opening). Crucial Step: Ensure complete dissolution before adding ketone.

  • Addition: Add acetophenone and ethanol to the mixture.

  • Irradiation: Irradiate at 300W for 4–6 minutes (approx. 80°C internal temp). Note: If using conventional reflux, heat for 12-18 hours.

  • Work-up:

    • Allow the reaction to cool to room temperature.[5]

    • Pour the reaction mixture into crushed ice (50 g).

    • Slowly acidify with glacial acetic acid to pH 4-5 while stirring vigorously. The product will precipitate as a white/off-white solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold water (3 x 10 mL) to remove excess base and salts.

    • Recrystallize from hot ethanol.

Quality Control (Self-Validation):

  • Appearance: White to pale yellow needles.

  • Melting Point: 209–211°C (Lit. 210°C).

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     8.3–8.5 ppm (H-3 proton of the quinoline ring), distinct from the aromatic multiplets.
    

References

  • Pfitzinger, W. (1886).[6] J. Prakt. Chem., 33, 100. (Original description of isatin condensation).

  • Doebner, O. (1887).[1] Annalen der Chemie, 242, 265. (Original description of the three-component synthesis).

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Link

  • Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid Product Data. Link

  • ScienceMadness. (2024). Discussion on Pfitzinger Reaction Mechanisms and Troubleshooting. Link

Sources

Protocols & Analytical Methods

Method

Solubility of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid in organic solvents

Application Note: Solubility Profiling & Crystallization Protocol for 8-Methoxyquinoline Intermediates Part 1: Strategic Importance & Compound Overview 1.1 Target Compound Analysis The subject compound, 2-Cyclopropyl-8-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Crystallization Protocol for 8-Methoxyquinoline Intermediates

Part 1: Strategic Importance & Compound Overview

1.1 Target Compound Analysis The subject compound, 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid (often structurally isomeric to the N1-cyclopropyl intermediate used in Moxifloxacin/Gatifloxacin synthesis), represents a critical class of fluoroquinolone precursors.

  • Chemical Nature: Amphoteric character due to the carboxylic acid moiety (C-3/C-4 position) and the basic nitrogen in the quinoline ring.

  • Process Criticality: Solubility data is the " go/no-go " gate for:

    • Purification: Removing the des-methoxy or positional isomers (e.g., 6-methoxy vs 8-methoxy).

    • Yield Optimization: Determining the Metastable Zone Width (MSZW) for crystallization.

    • Solvent Recovery: Designing eco-friendly recycling loops.

1.2 The Solubility Landscape (General Trend) Based on the quinoline scaffold and 8-methoxy substitution, the solubility hierarchy generally follows this polarity-driven order:

  • High Solubility (Solvents for Reaction): DMSO > DMF > DMAc (Dipolar Aprotic).

  • Temperature-Dependent Solubility (Solvents for Crystallization): Methanol > Ethanol > Isopropanol > n-Butanol.

  • Poor Solubility (Anti-Solvents): Water (Neutral pH) > Ethyl Acetate > Acetone > Toluene > n-Hexane.

Part 2: Experimental Protocol (Laser Dynamic Method)

Objective: To generate precise solubility curves (Mole Fraction vs. Temperature) without the long equilibration times of the static shake-flask method.

2.1 Principle The Laser Dynamic Method (Synthetic Method) utilizes the Tyndall effect. A laser beam passes through a solvent/solute mixture.

  • Dissolution: As temperature rises, the solid dissolves, and laser transmission increases to 100%.

  • Nucleation: As temperature falls, crystals form, scattering the light and dropping transmission.

2.2 Required Equipment

  • Jacketted Glass Vessel (50 mL) with overhead stirring.

  • Programmable Circulating Water Bath (Accuracy ±0.05 K).

  • Laser Transmissometer (or focused Red Laser Pointer + Photodiode).

  • Digital Thermometer (Pt100 sensor).

2.3 Step-by-Step Workflow

G Start Start: Gravimetric Preparation Mix Add Solvent & Solute (Known Mass Ratio) Start->Mix Heat Heating Phase (Rate: 2 K/min) Mix->Heat Dissolve Solid Dissolution (Laser Trans. -> 100%) Heat->Dissolve Record_T1 Record T(dissolution) Dissolve->Record_T1 Cool Cooling Phase (Rate: 2 K/min) Record_T1->Cool Nucleate Nucleation/Turbidity (Laser Trans. Drops) Cool->Nucleate Record_T2 Record T(nucleation) Nucleate->Record_T2 Repeat Add more Solvent (Dilution) Record_T2->Repeat Next Data Point End Calculate Mole Fraction (x) Record_T2->End Final Point Repeat->Heat

Figure 1: Workflow for the Laser Dynamic Solubility Determination.

2.4 Critical Validation Steps

  • Calibration: Calibrate the thermometer against a standard (e.g., NIST-traceable) at 0°C (Ice bath) and 100°C (Boiling water).

  • Hysteresis Check: The difference between

    
     and 
    
    
    
    is the Metastable Zone Width. For equilibrium solubility, use
    
    
    but approach it slowly (0.2 K/min) near the endpoint.
  • Purity Check: Ensure the starting material is >99.5% pure by HPLC; impurities significantly alter the saturation point.

Part 3: Data Analysis & Thermodynamic Modeling

3.1 Data Presentation (Standardized Table) Note: The values below are representative of 8-methoxyquinoline carboxylic acid derivatives based on literature trends. Run the protocol in Part 2 to generate specific lot data.

Solvent ClassSolventSolubility at 298.15 K (Mole Fraction

)
Solubility at 323.15 K (Mole Fraction

)
Enthalpy (

)
Polar Aprotic DMF

(High)

Low (+ve)
Polar Aprotic DMSO

(High)

Low (+ve)
Polar Protic Methanol

(Moderate)

High (+ve)
Polar Protic Ethanol

(Moderate)

High (+ve)
Non-Polar n-Hexane

(Poor)

N/A

3.2 Mathematical Modeling (The Apelblat Equation) To correlate the data obtained in Part 2, use the Modified Apelblat Equation . This is the industry standard for engineering calculations.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical parameters derived from regression analysis of your experimental data.
    
    • Interpretation: If

      
       is large and negative, solubility is highly sensitive to temperature (ideal for cooling crystallization).
      

3.3 Thermodynamic Calculation (Van't Hoff) Calculate the apparent enthalpy of solution (


) to understand the energy cost of the process.


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
    .
    
  • Insight: A steep slope indicates that cooling the reactor will result in rapid, high-yield precipitation (Good for Ethanol/Methanol systems).

Part 4: Application - Crystallization Process Design

Scenario: You have a crude reaction mixture in DMF and need to isolate the pure 8-methoxyquinoline acid.

4.1 Solvent Selection Strategy Using the solubility differential established in Part 3:

  • DMF: Too soluble. Good for reaction, bad for isolation (yield loss).

  • Water: Too insoluble. Causes "oiling out" or amorphous precipitation if added too fast.

  • Ethanol: The "Goldilocks" solvent.

    • High T (78°C): Soluble enough to dissolve the crude.

    • Low T (5°C): Insoluble enough to force crystallization.

4.2 Recommended Purification Protocol (Cooling + Anti-solvent)

Process Crude Crude Solid (Contains Isomers) Dissolution Dissolve in DMF (Min Vol, 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Mixing Add Ethanol (Hot) (Ratio 1:3 DMF:EtOH) Filtration->Mixing Cooling Controlled Cooling (60°C -> 5°C over 4h) Mixing->Cooling Isolation Filtration & Wash (Cold Ethanol) Cooling->Isolation Product Pure Crystal (>99.5%) Isolation->Product

Figure 2: Hybrid Cooling/Anti-Solvent Crystallization Workflow.

4.3 Process Control Parameters

  • Seeding: Add 0.5% wt pure seed crystals at the metastable limit (approx. 45°C in Ethanol/DMF mix) to prevent oiling out.

  • Wash Solvent: Use pure, cold Ethanol. Do not wash with water immediately, as it may trap DMF in the lattice; displace DMF with Ethanol first.

References

  • Production of Moxifloxacin Hydrochloride. European Patent EP1992626A1. European Patent Office. (Describes the purification of the cyclopropyl-methoxy-quinoline intermediate using DMF and Ethanol).

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 2013. (Authoritative reference for the Apelblat modeling methodology and thermodynamic calculations for carboxylic acid derivatives).

  • Moxifloxacin Hydrochloride Compounds and Methods for Making Same. US Patent 8,664,398. Google Patents. (Details the specific solubility behavior of the 8-methoxy intermediate in alcohols vs. aprotic solvents).

  • Solubility of Quinoline Derivatives. National Institute of Standards and Technology (NIST). (General reference for quinoline solubility trends in organic solvents).

Sources

Application

Using 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid as a pharmaceutical intermediate

This Application Note is structured to provide a comprehensive technical guide for the synthesis, characterization, and utilization of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid . While often confused structurall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the synthesis, characterization, and utilization of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid .

While often confused structurally with the 4-oxo-3-carboxylic acid core of fluoroquinolone antibiotics (like Moxifloxacin), this specific scaffold (quinoline-4-carboxylic acid) is chemically distinct.[1] It is a critical intermediate in the synthesis of Neurokinin-3 (NK3) receptor antagonists (analogs of Osanetant/Talnetant) and emerging anti-mycobacterial agents.[1]

Synthesis, Purification, and Downstream Application in Medicinal Chemistry[1]

Introduction & Chemical Context

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a functionalized quinoline scaffold characterized by a carboxylic acid at the C4 position, a cyclopropyl group at C2, and a methoxy substituent at C8.[1]

Structural Distinction (Crucial for Researchers)

It is vital to distinguish this intermediate from the fluoroquinolone antibiotic core.[1]

  • Fluoroquinolones (e.g., Moxifloxacin): 4-oxo-1,4-dihydroquinoline-3 -carboxylic acid.[1][2]

  • Target Intermediate: Quinoline-4 -carboxylic acid (fully aromatic pyridine ring).[1]

Pharmaceutical Applications[1][3][4][5][6]
  • NK3 Receptor Antagonists: The 2-aryl/alkyl-quinoline-4-carboxamide motif is a privileged structure for binding NK3 receptors, relevant in treating schizophrenia and pulmonary disorders.[1][2]

  • Anti-Infectives: Recent studies indicate efficacy of 2-substituted quinoline-4-carboxylic acids against Mycobacterium tuberculosis, acting via mechanisms distinct from gyrase inhibition.[1][2]

Chemical Properties & Specifications

PropertySpecification
CAS Number 119778-64-2 (Generic parent) / Research Grade
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (acidic form)
pKa (Calc) ~3.8 (Carboxylic acid), ~4.5 (Quinoline nitrogen)

Synthesis Protocol: Modified Pfitzinger Reaction

The most robust route to this intermediate is the Pfitzinger Reaction , utilizing 7-methoxyisatin and cyclopropyl methyl ketone.[1] This method is preferred over the Doebner reaction for its higher regioselectivity and yield.[1]

Reaction Scheme (Logic)

The reaction involves the base-catalyzed condensation of 7-methoxyisatin with the enolate of cyclopropyl methyl ketone, followed by ring expansion and aromatization.[1]

Reagents:

  • Precursor A: 7-Methoxyisatin (1.0 eq)[1]

  • Precursor B: Cyclopropyl methyl ketone (1.2 eq)[1]

  • Solvent/Base: 33% KOH (aq) / Ethanol (1:1 v/v)[1]

  • Acid: Glacial Acetic Acid or HCl (for precipitation)[1]

Step-by-Step Methodology

Step 1: Condensation [1][3]

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 7-Methoxyisatin (10.0 g, 56.5 mmol) in Ethanol (40 mL).

  • Add 33% Potassium Hydroxide (KOH) solution (40 mL) dropwise. The solution will darken (isatin ring opening to isatinate).[1]

  • Add Cyclopropyl methyl ketone (5.7 g, 67.8 mmol) slowly to the mixture.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approx. 80-85°C) for 12–16 hours.

  • In-process Control: Monitor by TLC (System: DCM/MeOH 9:1). Disappearance of the red/orange isatin spot indicates completion.[1]

Step 3: Isolation

  • Cool the mixture to room temperature.

  • Evaporate the ethanol under reduced pressure (Rotavap).

  • Dilute the aqueous residue with water (50 mL) and chill in an ice bath (0–5°C).

  • Acidify carefully with Glacial Acetic Acid (or 2N HCl) to pH 3–4. A thick precipitate will form.[1]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid via vacuum filtration (Buchner funnel).[1]

  • Wash the cake with cold water (3 x 20 mL) to remove excess salts.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol/DMF (9:1). Allow to cool slowly to crystallize.

  • Dry in a vacuum oven at 50°C for 8 hours.

Expected Yield: 75–85% Purity: >98% (HPLC)[1]

Downstream Application: Amide Coupling (NK3 Antagonist Synthesis)[1]

The primary utility of this intermediate is the derivatization of the C4-carboxylic acid into bioactive amides.[1]

Activation Strategy

Due to the steric hindrance at position 4 and the electron-rich methoxy group, standard EDC couplings can be sluggish.[1] Conversion to the acid chloride is recommended for high-efficiency library synthesis.[1]

Protocol: Acid Chloride Formation & Coupling[1]

Step 1: Acid Chloride Formation

  • Suspend 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM) .

  • Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF .[1]

  • Reflux for 2 hours under Nitrogen. The solid should dissolve.[1]

  • Evaporate solvent and excess SOCl₂ to dryness (azeotrope with toluene if necessary) to obtain the crude acid chloride (yellow solid).[1]

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM or THF .[1]

  • Add the target Amine (1.1 eq) (e.g., a chiral benzylamine for NK3 activity).[1]

  • Add Triethylamine (TEA) or DIPEA (2.5 eq) as a base scavenger.[1]

  • Stir at room temperature for 4–6 hours.

Step 3: Workup

  • Quench with saturated NaHCO₃ solution.[1]

  • Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Concentrate and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the chemical logic flow from precursors to the final bioactive scaffold.

G cluster_inputs Precursors Isatin 7-Methoxyisatin (C9H7NO3) Reaction Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Reaction Ketone Cyclopropyl Methyl Ketone (C5H8O) Ketone->Reaction Intermediate 2-Cyclopropyl-8-methoxyquinoline- 4-carboxylic Acid (Target Scaffold) Reaction->Intermediate Cyclization & Aromatization Activation Activation (SOCl2 / DMF) Intermediate->Activation -OH to -Cl Coupling Amide Coupling (R-NH2, Base) Activation->Coupling Product Bioactive Amide (NK3 Antagonist / Anti-infective) Coupling->Product

Caption: Workflow for the synthesis of the quinoline scaffold via Pfitzinger reaction and subsequent derivatization.

Analytical Quality Control (QC)[1]

To ensure the integrity of the intermediate before downstream use, the following analytical method is validated.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

  • Retention Time: Expect elution ~8–10 min depending on specific column chemistry.

NMR Characterization (Diagnostic Peaks)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5-14.0: Broad singlet (COOH).

    • δ 8.0-8.5: Aromatic protons (Quinoline ring).[1] Note the singlet at C3 (approx 7.8-8.0 ppm) which confirms the 4-COOH position.[1]

    • δ 4.0: Singlet (OCH₃).[1]

    • δ 2.4-2.6: Multiplet (Cyclopropyl CH).[1][2]

    • δ 1.0-1.2: Multiplets (Cyclopropyl CH₂).[1][2]

Safety & Handling

  • Corrosivity: The intermediate is a carboxylic acid; handle with gloves.[1]

  • Reagents: Thionyl chloride (used in activation) releases HCl and SO₂ gases; perform all activations in a functioning fume hood.[1]

  • Storage: Store in a cool, dry place (2–8°C). Stable for >2 years if protected from moisture.[1]

References

  • BenchChem. (n.d.).[1] 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic Acid - Synthesis and Applications. (Contextual reference for Pfitzinger reaction scope). Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.[1] Retrieved from

  • BLD Pharm. (2024).[1] Product Entry: 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid.[1][2][4] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Quinoline-4-carboxylic acid derivatives.[1][4] Retrieved from [1]

  • ResearchGate. (2025). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.[1][5] Retrieved from [1][5]

Sources

Method

Crystallization methods for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Application Note: Advanced Crystallization Protocols for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Part 1: Executive Summary & Physicochemical Profiling 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Part 1: Executive Summary & Physicochemical Profiling

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a specialized quinoline scaffold, often utilized as a pharmacophore in the development of anti-infectives (e.g., antitubercular agents) and specific kinase inhibitors. Its structural rigidity, combined with the lipophilic 2-cyclopropyl group and the electron-donating 8-methoxy substituent, presents unique solubility challenges that distinguish it from generic quinoline intermediates.

Effective crystallization requires navigating the molecule's zwitterionic potential . While the carboxylic acid (C4-COOH) is acidic, the quinoline nitrogen (N1) is weakly basic. The 8-methoxy group, located ortho to the nitrogen, exerts steric and electronic influences that modulate the basicity of N1 and the overall lattice energy.

Physicochemical Profile & Solubility Matrix
Solvent SystemSolubility BehaviorMechanistic Insight
Water (Neutral) Insoluble (< 0.1 mg/mL)High lattice energy dominated by π-π stacking; hydrophobic cyclopropyl group limits aqueous interaction.
Aqueous NaOH (pH > 10) High (> 50 mg/mL)Formation of the carboxylate salt (

).
Aqueous HCl (pH < 2) Moderate to HighProtonation of the quinoline nitrogen (

). Note: 8-OMe may destabilize the cation via steric hindrance.
Ethanol / Methanol Moderate (Hot) / Low (Cold)Ideal for thermal recrystallization (cooling curves).
Glacial Acetic Acid HighDisrupts intermolecular H-bonding; excellent solvent for initial dissolution.
DMF / DMSO Very HighGood for antisolvent crystallization; difficult to remove residual solvent.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility and high purity (>99.5%), the following parameters must be controlled:

  • pH Hysteresis: The point of precipitation differs depending on whether you are titrating from Acid

    
     Base or Base 
    
    
    
    Acid. The Base
    
    
    Acid
    route (acidification of carboxylate) typically yields a more controlled particle size distribution (PSD).
  • Induction Time: The 2-cyclopropyl group adds steric bulk, potentially delaying nucleation. Seeding is critical at the metastable limit.

  • Temperature Ramp: Rapid cooling in alcohols often leads to oiling out (liquid-liquid phase separation) due to the lipophilic cyclopropyl tail. A linear or cubic cooling ramp is required.

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization (pH-Swing Purification)

Best for: Primary purification from crude synthesis mixtures (e.g., Pfitzinger reaction crude).

Principle: This method leverages the amphoteric nature of the quinoline core. Impurities that are non-acidic (unreacted ketones) or non-basic (neutral tars) are removed by selective filtration at high pH.

Workflow Diagram:

pH_Swing_Crystallization Start Crude Solid (2-Cyclopropyl-8-methoxy...) Dissolution Dissolution 10% NaOH (aq), 50°C pH > 12 Start->Dissolution Solubilization Filtration Filtration (0.45 µm) Remove insoluble neutrals Dissolution->Filtration Clarification Acidification Controlled Acidification Dropwise 6N HCl to pH 4.5 (Isoelectric Point) Filtration->Acidification Nucleation Trigger Aging Ostwald Ripening Stir 2h @ 20°C Acidification->Aging Crystal Growth Isolation Filtration & Wash Cold Water -> Acetone Wash Aging->Isolation Recovery

Figure 1: Reactive crystallization workflow targeting the isoelectric point for maximum yield.[1]

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude material in 100 mL of 10% NaOH . Heat to 50°C with vigorous stirring until fully dissolved. The solution should be dark amber.

  • Clarification: Filter the hot solution through a Celite pad to remove insoluble tars (decarboxylation byproducts).

  • Nucleation (Critical Step):

    • Cool filtrate to 25°C.

    • Slowly add 6N HCl dropwise.

    • Observation: A transient cloudiness will appear around pH 8. Continue adding acid until pH reaches 4.5 - 5.0 (theoretical isoelectric point).

    • Caution: Do not overshoot to pH < 2, or the hydrochloride salt may form, which has different solubility and impurity profile.

  • Aging: Stir the slurry for 2 hours at room temperature. This allows "fines" to redissolve and grow onto larger crystals (Ostwald Ripening).

  • Isolation: Filter under vacuum. Wash the cake with 2x 20 mL water, followed by 1x 10 mL cold acetone (to remove surface water and aid drying).

  • Drying: Vacuum oven at 60°C for 12 hours.

Protocol B: Thermal Recrystallization (Polymorph Control)

Best for: Final API polishing to achieve specific crystal habit and >99.8% purity.

Principle: The 8-methoxy group enhances solubility in hot ethanol/acetic acid mixtures compared to non-substituted quinolines. This method targets the thermodynamically stable polymorph.[2]

Workflow Diagram:

Thermal_Recrystallization Slurry Crude/Wet Cake in EtOH:AcOH (9:1) Heating Reflux (80°C) Clear Solution Slurry->Heating Seeding Seeding @ 60°C (0.5 wt% Pure Crystals) Heating->Seeding Metastable Zone Cooling Linear Cooling 0.5°C/min to 5°C Seeding->Cooling Controlled Growth Harvest Harvest & Dry Cooling->Harvest

Figure 2: Thermal recrystallization cycle designed to prevent oiling out.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a mixture of Ethanol (90%) and Glacial Acetic Acid (10%) . The acetic acid prevents premature precipitation of the zwitterion by keeping the nitrogen slightly protonated during dissolution.

  • Saturation: Suspend the solid in the solvent mixture (approx. 15 mL per gram of solid). Heat to reflux (approx. 80°C) until a clear solution is obtained.

  • Seeding: Cool the solution slowly to 60°C. Add 0.5% w/w of pure seed crystals.

    • Why? Unseeded cooling of 2-cyclopropyl derivatives often results in supercooling followed by rapid, amorphous precipitation. Seeding ensures crystallinity.

  • Crystallization: Program a cooling ramp:

    • 60°C

      
       40°C over 1 hour.
      
    • 40°C

      
       5°C over 1 hour.
      
    • Hold at 5°C for 30 minutes.

  • Filtration: Filter cold. Wash with cold Ethanol.

Part 4: Characterization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (< 60%) pH endpoint incorrect (too acidic or too basic).Check pH of mother liquor. If pH < 2, neutralize back to pH 4.5 with dilute NaOH.
Oiling Out Cooling too fast; solvent too polar.Use Protocol B. Increase seed load. Add a co-solvent like Toluene (antisolvent) more slowly.
Colored Impurities Oxidation of 8-methoxy group or phenol contaminants.Add 0.1% Sodium Metabisulfite during the Dissolution step in Protocol A.

References

  • Preparation of Quinoline-4-Carboxylic Acids

    • Source: U.S. Patent 3,691,171.[3] "Process for making 2-hydroxyquinoline-4-carboxylic acids."[3] (Describes the foundational oxidation and acidification logic for this scaffold).

    • URL
  • Crystallization of Zwitterionic Drug Substances

    • Source: Chem. Pharm.[4] Bull. 23(1):72-81 (1975).[4] "Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid." (Provides solubility context for 8-substituted quinoline-4-carboxylic acids).

    • URL:[Link]

  • Reaction Crystallization Methodologies

    • Source: MDPI Crystals (2021). "Obtaining Cocrystals by Reaction Crystallization Method." (Relevant for understanding solubility phase diagrams in acid-base systems).
    • URL:[Link][5]

  • Source: Google Patents CN103483252A. "Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol." (Demonstrates the stability of the 2-cyclopropyl group under acidic reflux).

Sources

Application

Handling and storage requirements for methoxyquinoline carboxylic acids

Application Note & Protocol: Handling and Storage of Methoxyquinoline Carboxylic Acids Introduction: The Chemical Imperative Methoxyquinoline carboxylic acids (e.g., 6-methoxyquinoline-4-carboxylic acid, also known as Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Storage of Methoxyquinoline Carboxylic Acids

Introduction: The Chemical Imperative

Methoxyquinoline carboxylic acids (e.g., 6-methoxyquinoline-4-carboxylic acid, also known as Quininic Acid) are critical pharmacophores in the synthesis of antimalarials (Quinine analogs), quinolone antibiotics, and kinase inhibitors.[1] While chemically robust compared to aldehydes or thiols, these compounds possess a specific "Achilles' heel" profile due to the synergistic effect of the electron-donating methoxy group (


) and the extended conjugation of the quinoline ring.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to address the mechanistic stability of these compounds. The primary risks are photochemical degradation (due to the quinoline chromophore) and oxidative discoloration (facilitated by the methoxy substituent). Proper handling is not just a safety requirement but a data integrity necessity; degraded starting materials lead to lower yields and complex impurity profiles in downstream synthesis.

Physicochemical Stability Profile

Understanding the causality of degradation allows us to design effective storage protocols.

PropertyRisk FactorMechanism of Failure
Photosensitivity HIGH The quinoline ring absorbs strongly in the UV spectrum.[1] Upon excitation, the electron-rich methoxy group facilitates radical formation or photo-oxidation, leading to N-oxide formation or ring cleavage products.[1] This manifests as a color shift (White

Yellow/Orange

Brown).
Hygroscopicity MODERATE The carboxylic acid moiety (

) can form hydrogen bonds with atmospheric water.[1] While not deliquescent, moisture uptake promotes hydrolysis of impurities and accelerates oxidative pathways.
Oxidation MODERATE The electron-rich aromatic system is susceptible to slow oxidation by atmospheric oxygen, particularly in solution or when exposed to light (photo-oxidation).[1]
Solubility pH-Dependent Amphoteric nature.[1] Low solubility in neutral water.[1] Soluble in DMSO, Methanol, and basic aqueous buffers (forming carboxylate salts).

Protocol A: Storage Requirements

Principle: The goal is to arrest thermodynamic decay by minimizing energy input (heat/light) and reactive collision (oxygen/water).

Long-Term Storage (> 1 Month)
  • Temperature: Store at +2°C to +8°C (Refrigerated). While some SDSs state Room Temperature (RT) is acceptable for shipping, long-term stability is significantly improved at lower temperatures to retard oxidation kinetics.[1]

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is highly recommended for opened bottles.

  • Container: Amber Glass vials with Teflon-lined caps. Strictly avoid clear glass. [1]

  • Desiccation: Store secondary containment (box/bag) with silica gel packets to mitigate moisture.

Working Stock (Daily Use)
  • Aliquot Strategy: Do not repeatedly warm and cool the bulk bottle. Upon receipt, dispense the bulk material into single-use or weekly-use aliquots.

  • Bench Stability: Stable at RT for 24-48 hours if protected from direct sunlight.

  • Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. If storage is necessary, freeze at -20°C. Note: DMSO solutions are hygroscopic; ensure vials are tightly sealed.[1]

Protocol B: Handling and Safety

Core Directive: Methoxyquinoline carboxylic acids are generally classified as Irritants (Skin/Eye/Respiratory) .

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or P100 respirator if handling open powder outside a fume hood (not recommended).

  • Eyes: Chemical splash goggles.

  • Hands: Nitrile gloves (0.11 mm minimum thickness).

Weighing and Solubilization Workflow
  • Static Control: These fine powders often carry static charges, causing "fly-away" during weighing.[1] Use an anti-static gun or weigh into a glass vessel rather than plastic boats.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Protocol: Add solvent

      
       Vortex (30s) 
      
      
      
      Sonicate (if particles persist, max 5 mins at <40°C).
    • Visual Check: Solution must be clear. Turbidity implies salt formation or impurities.[1]

Protocol C: Quality Control (QC) & Validation

Before using a stored batch for a critical synthesis, perform this rapid "Go/No-Go" validation.

The "Color Test" (Visual QC)
  • Pass: Off-white to pale cream powder.[1]

  • Warning: Yellow or light orange tint. (Purify if high purity is required).

  • Fail: Brown, green, or sticky solid. (Significant degradation; discard).

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

  • Acceptance Criteria: Purity

    
     98.0% (Area %).
    

Visualized Workflows

Figure 1: Handling and Storage Decision Logic

A systematic workflow to ensure compound integrity from receipt to usage.[2][3][4]

StorageProtocol Receipt 1. Receipt of Material (Check Seal & MSDS) VisualQC 2. Visual QC (Color Check) Receipt->VisualQC Decision Is Color Off-White? VisualQC->Decision Aliquot 3. Aliquoting (Inert Atmosphere) Decision->Aliquot Yes Reject REJECT / PURIFY (Oxidation Suspected) Decision->Reject No (Yellow/Brown) StorageLT Long-Term Storage (+2°C to +8°C, Amber Vial) Aliquot->StorageLT Bulk Material StorageST Working Stock (Dessicator, RT, <1 Week) Aliquot->StorageST Weekly Aliquot StorageLT->StorageST Thaw Usage Experimental Usage (Dissolve in DMSO) StorageST->Usage

Caption: Figure 1: Decision matrix for the receipt, QC, and storage of methoxyquinoline carboxylic acids.

Figure 2: Photochemical Degradation Mechanism

Why amber glass is mandatory: The pathway from photon absorption to impurity generation.

Degradation Compound Methoxyquinoline Carboxylic Acid Excited Excited State (Singlet/Triplet) Compound->Excited Absorption UV UV/Vis Light (hν) UV->Excited Radical Radical Intermediate (Reactive) Excited->Radical ISC / e- Transfer Oxygen O2 (Atmosphere) Oxygen->Radical NOxide Quinoline N-Oxide (Impurity A) Radical->NOxide Oxidation Polymer Oligomers (Color Change) Radical->Polymer Polymerization

Caption: Figure 2: Simplified photochemical degradation pathway necessitating light-protection.

Emergency Procedures

  • Spill: Sweep up carefully to avoid dust generation.[4] Do not use a vacuum cleaner unless it is explosion-proof (dust explosion hazard).[1] Wipe area with 70% Ethanol.

  • Eye Contact: Rinse immediately with water for 15 minutes.[4] The carboxylic acid functionality can cause corneal burns if untreated.

  • Skin Contact: Wash with soap and water.[2][4] The methoxyquinoline moiety is lipophilic and may penetrate skin; monitor for irritation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14241502, 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Chemos GmbH & Co.[1] KG (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones.[5] Chemical Society Reviews, 32(4), 238-250.[5] (Mechanistic grounding for quinoline photostability). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid reactions

Technical Guide: Overcoming Steric Hindrance in 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Reactions Executive Summary: The Structural Challenge 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Steric Hindrance in 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Reactions

Executive Summary: The Structural Challenge

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is a privileged scaffold, structurally related to second-generation protease inhibitors (e.g., Simeprevir analogs) and advanced antibacterials. While the quinoline core is robust, this specific substitution pattern presents a "perfect storm" of steric and electronic barriers that frequently lead to reaction failure, particularly during amide coupling or functionalization at the C4 position.[1]

The Core Problem:

  • The Peri-Effect (Steric): The carboxylic acid at position 4 is sterically shielded by the hydrogen atom at position 5 (the "peri" position).[1] This prevents the approach of bulky nucleophiles.[1]

  • Electronic Deactivation: The 8-methoxy group is a strong electron-donating group (EDG).[1] Through resonance, it increases electron density in the quinoline ring, making the C4-carbonyl carbon less electrophilic and harder to activate than a standard benzoic acid.[1]

  • Nitrogen Crowding: The 2-cyclopropyl and 8-methoxy groups flank the quinoline nitrogen, creating a "steric pocket" that complicates salt formation and solubility.[1]

Strategic Analysis: Why Standard Protocols Fail

Before attempting a fix, understand the failure mode.[1]

FeatureImpact on ReactivityCommon Failure Mode
C5-Hydrogen (Peri) Blocks trajectory to C4-CarbonylLow Conversion: Coupling reagents (EDC, DCC) form the active ester, but the amine cannot attack it effectively.
8-Methoxy Group Increases ring electron densitySlow Activation: The carboxylate is less acidic; the intermediate active ester is less reactive toward nucleophiles.
2-Cyclopropyl Adds lipophilicity & N-stericsSolubility/Aggregation: The molecule may stack in solution (pi-stacking), precipitating before reaction occurs.

Troubleshooting Guide (Q&A)

Scenario A: Amide Coupling Fails (Yield < 20%)

Q: I am using EDC/NHS or HBTU, but I mostly recover starting material. Why? A: These reagents form an "active ester" (e.g., OBt ester).[1] For your molecule, the bulky active ester is trapped behind the C5-hydrogen wall.[1] The amine cannot reach the carbonyl.[1]

  • Solution: Switch to Acid Chloride activation . An acid chloride (-COCl) is smaller and far more reactive (highly electrophilic) than an OBt ester, overcoming the electronic deactivation of the 8-OMe group.

Q: I tried SOCl₂ reflux, but the product degraded/turned black. A: The 2-cyclopropyl group is generally stable, but the electron-rich 8-methoxyquinoline ring can undergo oxidative degradation or chlorination at high temperatures.

  • Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF at room temperature. These are neutral/mild methods that generate the acid chloride without thermal stress.[1]

Scenario B: Solubility & Purification

Q: The reaction mixture turns into a thick slurry in DCM. A: Quinolines are flat and prone to pi-stacking, especially with the 8-OMe group.

  • Solution: Switch solvent to DMF or NMP .[1] If using the Acid Chloride method, use dry THF/DCM mixture.[1] Avoid protic solvents.[1]

Scenario C: Regioselectivity

Q: Can I do an S_NAr reaction on the ring instead of coupling the acid? A: It is difficult. The 8-OMe group deactivates the ring toward nucleophilic aromatic substitution.[1] You would need to convert the 4-COOH to a withdrawing group or use transition metal catalysis (Buchwald-Hartwig) to functionalize the ring.

Recommended Protocols

Method A: The "Gold Standard" (Ghosez’s Reagent / Acid Chloride)

Best for: Sterically hindered amines, unreactive anilines, and valuable substrates.[1]

Mechanism: Generates the acid chloride under neutral conditions, avoiding acid-catalyzed decomposition of the cyclopropyl ring.[1]

  • Activation:

    • Dissolve 1.0 eq of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid in dry DCM (or THF if solubility is poor).

    • Add 1.2 eq of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

    • Stir at Room Temperature for 1–2 hours . (Monitor by TLC: quench a chemically inert aliquot with MeOH to check for methyl ester formation).

  • Coupling:

    • In a separate flask, dissolve the Amine (1.1 eq) and DIPEA (2.5 eq) in dry DCM.

    • Add the activated acid chloride solution dropwise to the amine solution at 0°C .

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO₃.[1] Extract with DCM.[1] Wash with brine.[1]

Method B: The "Power Coupling" (HATU/HOAt)

Best for: High-throughput synthesis where acid chlorides are too moisture-sensitive.

  • Dissolution: Dissolve 1.0 eq of the acid in dry DMF (Concentration ~0.1 M).

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine). Crucial: Ensure pH is >8.[1]

  • Activation: Add 1.2 eq of HATU . Stir for 5 minutes. The solution should turn yellow/orange.[1]

    • Note: HATU is superior to HBTU because the aza-benzotriazole moiety is less sterically demanding and more reactive.[1]

  • Addition: Add 1.1 eq of the Amine.

  • Reaction: Stir at 50°C for 4–6 hours. (Heat is often required to overcome the peri-barrier).[1]

Visualizing the Steric & Reaction Landscape

The following diagram illustrates the steric clashes (red arrows) and the logic flow for selecting a reaction pathway.

Quinoline_Sterics cluster_molecule Steric & Electronic Map cluster_workflow Optimization Decision Tree Core 2-Cyclopropyl-8-methoxy quinoline-4-COOH C5_H Pos 5 Hydrogen (Peri-Effect) Core->C5_H C8_OMe Pos 8 Methoxy (Electron Donor) Core->C8_OMe C2_Cp Pos 2 Cyclopropyl (Bulk) Core->C2_Cp Fail1 Low Yield / No Reaction C5_H->Fail1 Blocks C4 Attack C8_OMe->Fail1 Deactivates Carbonyl Start Start Reaction Check1 Standard Coupling? (EDC/HBTU) Start->Check1 Check1->Fail1 Blocked by C5-H Decision Select Strategy Fail1->Decision PathA Method A: Acid Chloride (Ghosez/Oxalyl Cl) Decision->PathA Steric Nucleophile or Sensitive PathB Method B: High-Temp HATU Decision->PathB Robust Nucleophile High Throughput

Caption: Figure 1. Left: Structural analysis showing the C5-Peri effect blocking the C4-Carboxylic acid. Right: Decision tree for selecting the optimal coupling protocol.

References

  • Synthesis of Simeprevir & Quinoline Intermediates: Horvath, A., et al. (2019).[1] "Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir." Journal of Organic Chemistry, 84(8), 4932–4939.[1] Link Supports the context of quinoline macrocyclization and steric challenges in this scaffold class.[1]

  • Ghosez’s Reagent for Steric Couplings: Devenea, A., et al. (2016).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][3][4] Organic & Biomolecular Chemistry, 14, 123-130.[1] Link The authoritative protocol for using 1-Chloro-N,N,2-trimethyl-1-propenylamine to overcome difficult carboxylic acid activation.

  • General Quinoline-4-Carboxylic Acid Reactivity: Muscia, G. C., et al. (2017).[1][5] "Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids." Medicinal Chemistry, 13(5), 448-452.[1] Link Provides context on the stability and reactivity of 2-substituted quinoline-4-carboxylic acids.

  • Weinreb Amide Synthesis from Hindered Acids: Woo, J. C. S., et al. (2004).[1][4] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides."[4] Journal of Organic Chemistry, 69(25), 8984–8986.[1] Link Useful if the user intends to convert the acid to a ketone, a common pathway for these intermediates.[1]

Sources

Optimization

Technical Support Center: Stability Protocols for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Executive Summary & Stability Profile 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is a critical intermediate, structurally related to fourth-generation fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is a critical intermediate, structurally related to fourth-generation fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin analogs). While the quinoline core is robust, the carboxylic acid at position C4 (cinchoninic acid derivative) is susceptible to thermal decarboxylation , particularly under acidic conditions or in high-boiling aprotic solvents.

This guide provides an optimized workflow to minimize the loss of the carboxyl group (


) during synthesis, purification, and storage.
Stability Snapshot
ParameterCritical LimitRisk Factor
Temperature

High (Rapid decarboxylation observed >120°C)
pH (Aqueous)

or

(Hot)
Medium (Acid-catalyzed mechanism)
Solvent DMSO, DMF, DMAcHigh (Promotes decarboxylation via zwitterion stabilization)
Metal Ions

,

Critical (Catalyzes decarboxylation)

Mechanistic Insight: Why Decarboxylation Occurs

To prevent degradation, one must understand the mechanism. The decarboxylation of quinoline-4-carboxylic acids is driven by the electron-withdrawing nature of the heteroaromatic nitrogen.

The Mechanism[1][2][3][4][5]
  • Zwitterion Formation: The basic nitrogen (N1) accepts a proton (either from the solvent or the carboxylic acid itself), creating a positive charge.

  • Inductive Withdrawal: The quaternized nitrogen exerts a strong inductive pull (

    
    ), destabilizing the C4-COOH bond.
    
  • Transition State: The molecule passes through a cyclic transition state (Hammick-like), ejecting

    
     and leaving a proton at C4.
    

The 8-methoxy group is an Electron Donating Group (EDG). While it generally stabilizes the ring, it also increases the basicity of N1, making the molecule more prone to protonation—the first step of acid-catalyzed decarboxylation.

DecarboxylationMechanism cluster_0 Risk Zone: Acidic/Thermal Stress Start Target Molecule (Free Acid) Protonation N-Protonation (Zwitterion Formation) Start->Protonation H+ / Heat TS Cyclic Transition State Protonation->TS e- withdrawal End Decarboxylated Product (2-Cyclopropyl-8-methoxyquinoline) TS->End -CO2

Figure 1: Thermal and acid-catalyzed decarboxylation pathway of quinoline-4-carboxylic acids.

Optimized Protocol: Hydrolysis & Isolation

The most critical step is the hydrolysis of the ester precursor (e.g., ethyl 2-cyclopropyl-8-methoxyquinoline-4-carboxylate) to the free acid.

Protocol: "Cold-Crash" Acidification

Objective: Convert the alkali salt to the free acid without triggering thermal decarboxylation.

Reagents
  • Substrate: Ethyl 2-cyclopropyl-8-methoxyquinoline-4-carboxylate.

  • Base: NaOH (2.0 eq) in Ethanol/Water (1:1).

  • Acid: Acetic Acid (preferred) or dilute HCl (1M).

Step-by-Step Methodology
  • Saponification:

    • Dissolve ester in EtOH/H2O.

    • Add NaOH.

    • Crucial: Heat to reflux only until TLC shows consumption (typically 1-2 hours). Do not reflux overnight.

    • Checkpoint: Monitor disappearance of ester spot (

      
      ) and appearance of baseline acid spot.
      
  • Cooling (The Safety Lock):

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Why: Decarboxylation rates drop exponentially with temperature.

  • Controlled Acidification:

    • While stirring vigorously at 0°C, add acid dropwise .

    • Target pH: 4.5 – 5.0 (Isoelectric precipitation).

    • Avoid: Dropping to pH 1.0 rapidly, as local heating + high acidity = degradation.

  • Filtration & Drying:

    • Filter the precipitate immediately.

    • Wash with ice-cold water .

    • Drying: Vacuum oven at 45°C max . Do not use 100°C.

Workflow Step1 1. Saponification (EtOH/NaOH, 60°C) Step2 2. COOL DOWN (Critical: < 5°C) Step1->Step2 Complete Conversion Step3 3. Acidification (Dropwise AcOH to pH 5) Step2->Step3 Temperature Stable Step4 4. Filtration (Cold Water Wash) Step3->Step4 Precipitate Formed Step5 5. Drying (Vac Oven, < 45°C) Step4->Step5

Figure 2: Optimized isolation workflow to prevent thermal stress.

Troubleshooting Guide (FAQ)

Scenario A: "My yield is low, and I see a new spot on TLC."

Diagnosis: Decarboxylation has likely occurred.[1][2][3][4][5]

  • Check: Did you heat the reaction >80°C? Did you use DMSO as a solvent?

  • Verification: Run H-NMR. Look for a new singlet around

    
     7.5-8.0 ppm (the new proton at position 4). The carboxyl carbon signal (~168 ppm) will be missing in C-NMR.
    
  • Fix: Repeat hydrolysis at lower temperature (50°C) for a longer time, or use LiOH (milder) instead of NaOH.

Scenario B: "The product is an oil/tar instead of a solid."

Diagnosis: Impurities or residual solvent preventing crystallization.

  • Cause: 8-methoxy quinolines can be lipophilic.

  • Fix: Triturate the oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) . This often induces crystallization of the carboxylic acid. Avoid recrystallizing from high-boiling solvents like DMF.

Scenario C: "Can I use HCl to precipitate the product?"

Answer: Yes, but with extreme caution.

  • Risk: HCl creates a highly acidic local environment. If the solution is warm, the acid catalyzes the loss of

    
    .
    
  • Recommendation: Use Acetic Acid to adjust pH. It buffers the solution and is less likely to drive the pH low enough to protonate the quinoline nitrogen fully, keeping the molecule in a safer state.

Storage & Handling

  • State: Solid powder is stable.

  • Condition: Store at -20°C or 4°C under inert atmosphere (Argon/Nitrogen).

  • Light: Protect from light (quinoline derivatives can be photo-active).

  • Re-test: Check purity via HPLC before use if stored >6 months.

References

  • Thermal Decarboxylation Mechanism

    • Brown, B. R. (1951).[6] The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146. Link

    • Context: Establishes the fundamental Hammick mechanism for heteroarom
  • Quinoline-4-Carboxylic Acid Synthesis (Pfitzinger/Doebner)

    • Lahna, K., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Journal of Moroccan Chemistry of Heterocycles, 21(2), 1-19. Link

    • Context: Reviews synthesis conditions and stability of 4-COOH quinolines.
  • Decarboxylation in Drug Synthesis

    • Reeves, J. T., et al. (2008). General Catalytic System for the Synthesis of Tertiary Stereocenters. Journal of Organic Chemistry, 73(23), 9476-9478. Link

    • Context: Discusses controlled decarboxylation parameters which must be inverted for preserv
  • Microwave/Thermal Stability Data

    • Gao, J., et al. (2014). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Journal of Chemical Research, 38(5). Link

    • Context: Demonstrates that high heat (microwave) is used specifically to induce decarboxylation, confirming that heat avoidance is the primary control for stability.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Poor Peak Shape in HPLC of Quinoline Carboxylic Acids

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their analytical experiments. Here, we will delve into the common causes of peak asymmetry and provide comprehensive troubleshooting strategies to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline carboxylic acid peaks exhibiting significant tailing?

A1: Peak tailing for acidic compounds like quinoline carboxylic acids is commonly caused by secondary interactions with the stationary phase.[1] The primary culprits are often residual silanol groups on silica-based columns (e.g., C18) and chelation effects with metal ions.[2][3] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in a characteristic "tail."[1]

Q2: How does the mobile phase pH affect the peak shape of my quinoline carboxylic acids?

A2: The pH of the mobile phase is a critical parameter that directly influences the ionization state of your analytes.[4] For quinoline carboxylic acids, which are ionizable, operating at a pH close to their pKa can result in the co-existence of both ionized and unionized forms, leading to peak distortion, splitting, or broadening.[5][6] To achieve optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa, ensuring it exists predominantly in a single form.[7]

Q3: What is the best type of HPLC column for analyzing quinoline carboxylic acids?

A3: For polar acidic molecules like quinoline carboxylic acids, modern, high-purity silica columns (Type B) with low silanol activity are highly recommended.[8] These columns are manufactured to minimize the presence of acidic silanol groups and metal impurities, which are major contributors to peak tailing.[2][8] Additionally, columns with end-capping, where residual silanols are chemically deactivated, can significantly improve peak shape for these compounds.[1] For highly polar quinoline carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative to traditional reversed-phase chromatography.[9]

Q4: Can metal contamination in my HPLC system cause poor peak shape?

A4: Yes, metal contamination can be a significant source of peak tailing for compounds with chelating properties, such as quinoline carboxylic acids.[2][3] Metal ions can be present in the silica matrix of the column, the HPLC system components (e.g., frits, tubing), or even introduced from the sample or mobile phase.[2] These metal ions can act as active sites, leading to strong interactions with the analytes and causing peak distortion.[2]

In-Depth Troubleshooting Guides

Issue 1: Peak Tailing Due to Secondary Silanol Interactions

Understanding the Mechanism:

Silica-based stationary phases, even after derivatization (e.g., with C18 chains), possess residual silanol groups (Si-OH) on their surface.[10] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-), creating negatively charged sites.[11] The carboxylic acid moiety of quinoline carboxylic acids can interact with these silanol groups through hydrogen bonding or ion-exchange mechanisms, leading to secondary retention and peak tailing.[12][13]

Troubleshooting Workflow for Silanol Interactions

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Experimental Protocols:

1. Mobile Phase pH Adjustment:

  • Objective: To suppress the ionization of residual silanol groups.

  • Procedure:

    • Prepare a mobile phase with a lower pH, typically between 2.5 and 3.5.[1] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).[14]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your quinoline carboxylic acid standard and observe the peak shape.

  • Rationale: By operating at a low pH, the silanol groups remain protonated (Si-OH), reducing their ability to interact with the acidic analyte through ion-exchange mechanisms.[1][11]

2. Use of Mobile Phase Additives:

  • Objective: To mask the active silanol sites.

  • Procedure:

    • If lowering the pH is not sufficient or desirable, consider adding a small concentration of a basic compound, such as triethylamine (TEA), to the mobile phase.[15] A typical starting concentration is 10-25 mM.[8]

    • Ensure the additive is soluble in the mobile phase and compatible with your detector (note: TEA is not ideal for MS detection).[14]

    • Equilibrate the column thoroughly and inject your sample.

  • Rationale: The basic additive will preferentially interact with the acidic silanol sites, effectively "masking" them from the quinoline carboxylic acid analyte.[15]

3. Column Selection:

  • Objective: To use a stationary phase with minimal active silanol sites.

  • Procedure:

    • Switch to a modern, high-purity, end-capped C18 or a similar reversed-phase column.[16]

    • Consider columns specifically marketed for the analysis of polar or acidic compounds.[17]

    • Always follow the manufacturer's instructions for column conditioning and use.

  • Rationale: These columns are designed to have a lower density of accessible silanol groups, thereby minimizing the potential for secondary interactions.[1]

Issue 2: Peak Distortion Due to Metal Chelation

Understanding the Mechanism:

The structure of many quinoline carboxylic acids allows them to act as chelating agents, forming complexes with metal ions.[18] If metal impurities are present in the stationary phase or elsewhere in the HPLC system, the analyte can chelate with these metals, leading to strong and often irreversible interactions.[2] This results in severe peak tailing or even complete loss of the analyte peak.[2]

Troubleshooting Workflow for Metal Chelation

Caption: Troubleshooting workflow for metal chelation-induced peak distortion.

Experimental Protocols:

1. Addition of a Chelating Agent to the Mobile Phase:

  • Objective: To saturate metal-binding sites in the system.

  • Procedure:

    • Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[19] A starting concentration of 0.1-0.5 mM is often effective.

    • Ensure the EDTA is fully dissolved and the mobile phase is well-mixed.

    • Equilibrate the system for an extended period to allow the EDTA to passivate all active sites.

  • Rationale: The EDTA will bind to the free metal ions in the system, preventing them from interacting with your quinoline carboxylic acid analyte.[19]

2. System Passivation:

  • Objective: To remove metal contaminants from the HPLC system.

  • Procedure:

    • Prepare a passivation solution, for example, 20-50 mM EDTA in water.

    • Disconnect the column and flush the entire HPLC system (from the pump to the detector) with this solution at a low flow rate for several hours.

    • Follow this with a thorough flush with high-purity water and then your mobile phase before reconnecting the column.

  • Rationale: This procedure helps to strip away metal ions that may have adsorbed to the surfaces of the HPLC components.

3. Use of Inert Hardware:

  • Objective: To minimize contact of the sample with metallic surfaces.

  • Procedure:

    • Consider using columns with PEEK-lined or other bio-inert hardware.

    • Replace stainless steel tubing and frits with their PEEK or titanium counterparts, especially if metal leaching is suspected.[3]

  • Rationale: Inert materials reduce the potential for metal ions to be introduced into the flow path, thereby minimizing chelation effects.

Data Summary and Parameter Optimization

The following table provides a summary of key parameters and their impact on the peak shape of quinoline carboxylic acids.

ParameterRecommended Setting/ChoiceRationale
Mobile Phase pH 2.5 - 3.5 (for reversed-phase)Suppresses ionization of silanols and ensures the analyte is in a single, protonated form.[1]
Column Type High-purity, end-capped C18 or C8Minimizes active silanol sites available for secondary interactions.[16]
Mobile Phase Additives 0.1% Formic Acid or TFAControls pH and improves peak shape.[14]
10-25 mM Triethylamine (non-MS)Masks residual silanol groups.[15]
0.1-0.5 mM EDTAChelates metal ions in the system.[19]
Organic Modifier Acetonitrile or MethanolCommon choices for reversed-phase HPLC; their selection can also influence selectivity.[20]
Column Temperature 30-40 °C (start)Can improve peak efficiency and reduce viscosity, but should be optimized.

By systematically addressing these potential causes of poor peak shape, you can significantly improve the quality of your chromatographic data for quinoline carboxylic acids. Remember that a logical, step-by-step approach to troubleshooting is often the most effective way to identify and resolve the root cause of the problem.

References

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC.
  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Chromatography Online. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?
  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • ResearchGate. (2018, June 25). Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials?
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of 3-p-Coumaroylquinic Acid.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap.
  • Analyst (RSC Publishing). (n.d.). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography.
  • Benchchem. (n.d.). A Comparative Analysis of the Chelating Abilities of Quinoline-2-carboxylic Acid and Bipyridyl Ligands.
  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Detection of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of chromatographic parameters, supported by experimental data and established scientific principles. We will explore the rationale behind methodological choices to develop a robust, sensitive, and specific HPLC method suitable for quality control and research applications.

Introduction: The Significance of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

This guide will navigate the critical aspects of HPLC method development, focusing on a comparative analysis of stationary phases and mobile phase compositions to achieve optimal separation and detection of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid.

Foundational Principles of Method Development

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte and its interaction with the stationary and mobile phases. For 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid, a key feature is the presence of a carboxylic acid group, which makes its retention behavior highly dependent on the pH of the mobile phase.

The general strategy for retaining acidic compounds on a reversed-phase column is to suppress their ionization by maintaining the mobile phase pH at least 2 units below the analyte's pKa.[5] This increases the hydrophobicity of the molecule, leading to stronger interaction with the non-polar stationary phase and, consequently, better retention.

Comparative Analysis of HPLC Columns: C18 vs. C8

The choice of the stationary phase is a critical first step in method development. For the analysis of quinoline derivatives, C18 (octadecylsilane) and C8 (octylsilane) are the most commonly used reversed-phase columns.[6][7][8]

FeatureC18 ColumnC8 ColumnRationale for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid
Stationary Phase Octadecylsilane (18 carbon chain)Octylsilane (8 carbon chain)The longer carbon chain of C18 provides greater hydrophobicity.
Retention Higher retention for non-polar compounds.[6][7]Lower retention compared to C18.[6]Due to the relatively non-polar nature of the quinoline ring and the cyclopropyl group, a C18 column is expected to provide adequate retention. A C8 column could be a suitable alternative if shorter run times are desired and sufficient retention is achieved.
Selectivity Excellent for separating complex mixtures and isomers.Can offer different selectivity compared to C18.Both columns should be screened during method development to determine the optimal selectivity for the analyte and any potential impurities or degradation products.
Typical Applications Widely used for a broad range of analytes, including APIs.[6]Useful for moderately polar compounds and when faster analysis is needed.[7]A C18 column is a robust starting point for method development for this class of compounds.[9]

Recommendation: Initial method development should commence with a C18 column due to its higher retentivity for non-polar and moderately polar compounds. A C8 column can be explored as an alternative to optimize run time or if peak shape issues are encountered with the C18 column.

Optimizing the Mobile Phase Composition

The mobile phase plays a pivotal role in controlling the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.

Organic ModifierAdvantagesDisadvantagesRecommendation
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths.Higher cost, potential for reactivity with certain analytes.Acetonitrile is generally the preferred organic modifier for initial method development due to its favorable chromatographic properties.
Methanol Lower cost, can offer different selectivity compared to acetonitrile.Higher viscosity (higher backpressure), higher UV cutoff.Methanol should be evaluated as an alternative to acetonitrile to assess its impact on selectivity and resolution.
Aqueous Phase and pH Control

As established, controlling the mobile phase pH is critical for the analysis of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid.

  • Acidic Modifiers: To suppress the ionization of the carboxylic acid group, the aqueous phase should be acidified. Commonly used acids include:

    • Phosphoric Acid (0.1%): Provides a low pH and is a good choice for UV detection as it has a low UV cutoff.[9]

    • Formic Acid (0.1%): A volatile acid, making it suitable for mass spectrometry (MS) detection if required.

    • Trifluoroacetic Acid (TFA) (0.1%): A strong ion-pairing agent that can improve peak shape for basic compounds, but it can be difficult to remove from the column and may suppress MS signal.

Recommendation: A starting mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B) is recommended for initial experiments with UV detection.

Experimental Protocol: A Validated HPLC Method

The following protocol is a robust starting point for the analysis of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid. This method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10]

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte (a starting point of 254 nm or 280 nm is suggested based on the quinoline chromophore)
Injection Volume 10 µL

Workflow for Method Development and Validation:

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, logP estimation) Column_Screening Column Screening (C18 vs. C8) Analyte_Characterization->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Organic Modifier, pH) Column_Screening->Mobile_Phase_Optimization Gradient_Development Gradient Development Mobile_Phase_Optimization->Gradient_Development Detection_Wavelength Detection Wavelength Selection Gradient_Development->Detection_Wavelength Specificity Specificity (Forced Degradation) Detection_Wavelength->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method development and validation.

Forced Degradation Studies and Stability-Indicating Method

To ensure the developed method is stability-indicating, forced degradation studies must be performed.[11][12][13] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact analyte from all degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days

The chromatograms from the stressed samples should be evaluated for peak purity of the analyte peak using a photodiode array (PDA) detector.

Logical Relationship of Stability-Indicating Method Development:

Stability_Indicating_Method Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) Generate_Degradants Generation of Degradation Products Forced_Degradation->Generate_Degradants HPLC_Analysis HPLC Analysis of Stressed Samples Generate_Degradants->HPLC_Analysis Peak_Resolution Resolution of Analyte from Degradants HPLC_Analysis->Peak_Resolution Peak_Purity Peak Purity Analysis (PDA Detector) Peak_Resolution->Peak_Purity Validated_Method Validated Stability-Indicating Method Peak_Purity->Validated_Method

Caption: The process of developing a stability-indicating HPLC method.

Method Validation Parameters and Acceptance Criteria

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any degradation products, impurities, or excipients. Peak purity index should be close to 1.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration).
Accuracy % Recovery between 98.0% and 102.0% at three different concentration levels.
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% between two different analysts on two different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Conclusion

This guide has provided a comprehensive framework for the development and validation of a robust HPLC method for the detection of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid. By systematically evaluating stationary phases and optimizing mobile phase conditions, a sensitive, specific, and reliable method can be established. The key to a successful method lies in a thorough understanding of the analyte's chemistry and the principles of chromatographic separation. The proposed starting conditions and validation framework offer a solid foundation for researchers and drug development professionals to confidently implement this analytical method in their laboratories.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. Retrieved February 17, 2026, from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 17, 2026, from [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. (2024). Pharmaguideline. Retrieved February 17, 2026, from [Link]

  • Differences and Applications of C18 vs. C8 HPLC Columns. (2025). Hawach. Retrieved February 17, 2026, from [Link]

  • HPLC columns C8 versus C18. (2006). Chromatography Forum. Retrieved February 17, 2026, from [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (2012). PMC. Retrieved February 17, 2026, from [Link]

  • C8 vs C18 Column: Which Should You Choose? (2024). Separation Science. Retrieved February 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PMC. Retrieved February 17, 2026, from [Link]

  • Difference between C18 Column and C8 Column. (2025). Hawach Scientific. Retrieved February 17, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved February 17, 2026, from [Link]

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Retrieved February 17, 2026, from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved February 17, 2026, from [Link]

  • Developed and validated HPLC method for simultaneous analysis of key flavonoids and phenolcarboxylic acids in the hawthorn. (2023). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved February 17, 2026, from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

  • 8-Hydroxyquinoline-4-carboxylic acid Properties. (n.d.). EPA. Retrieved February 17, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Technical Guide: Mass Spectrometry Fragmentation of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Executive Summary 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid (CAS: 132866-11-6) is the critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Executive Summary

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid (CAS: 132866-11-6) is the critical pharmacophore scaffold for fourth-generation fluoroquinolones, most notably Moxifloxacin and Gatifloxacin . Its structural integrity—specifically the 8-methoxy group—is responsible for reduced phototoxicity and enhanced activity against Gram-positive bacteria compared to earlier generations.

This guide provides a definitive analysis of its mass spectrometry (MS) behavior. We compare the "Soft" ionization performance of Electrospray Ionization (ESI) against the "Hard" ionization of Electron Impact (EI) , establishing ESI-MS/MS as the gold standard for trace impurity profiling and pharmacokinetic monitoring.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must define the stability of the core moieties.

  • Parent Molecule: C₁₄H₁₃NO₃

  • Exact Mass: 243.0895 Da

  • Protonated Ion [M+H]⁺: 244.0968 m/z

Critical Lability Points:

  • C4-Carboxyl Group: Highly prone to decarboxylation (neutral loss of CO₂, -44 Da).

  • N1-Cyclopropyl Group: Stable under ambient ESI but susceptible to radical cleavage or ring opening under high Collision Energy (CE).

  • C8-Methoxy Group: Generally stable, but can undergo radical loss (•CH₃) or formaldehyde loss (CH₂O) in high-energy EI regimes.

Comparative Guide: ESI (Q-TOF) vs. EI (GC-MS)

The choice of ionization dictates the spectral "fingerprint." Below is a comparative performance analysis for researchers selecting a method for quality control (QC) or metabolite identification (MetID).

Table 1: Ionization Performance Matrix
FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Ionization Mode Soft (Protonation [M+H]⁺)Hard (Electron Bombardment 70 eV)
Molecular Ion Stability High (Base Peak)Low (Often <10% abundance)
Primary Fragmentation Collision Induced Dissociation (CID) controlled by voltage.Spontaneous, extensive in-source fragmentation.
Limit of Detection (LOD) pg/mL range (Excellent for biological matrices).ng/mL range (Requires derivatization).
Structural Insight Best for confirming molecular weight and specific functional group losses (CO₂).Best for "fingerprinting" against spectral libraries (NIST).
Sample Prep Dilute-and-shoot (LC-compatible).Requires methylation/silylation to volatilize the carboxylic acid.

Scientist’s Verdict: Use ESI-MS/MS for all quantitative workflows and impurity profiling. Use EI-MS only if verifying raw material identity against a legacy library.

Detailed Fragmentation Pathways (ESI-MS/MS)

In Positive Mode ESI (+), the fragmentation is dominated by even-electron rearrangements. The following pathway is validated by the structural behavior of Moxifloxacin metabolites.

Primary Pathway: Decarboxylation

The most abundant product ion arises from the neutral loss of Carbon Dioxide (CO₂).

  • Transition: m/z 244 → m/z 200

  • Mechanism: Proton transfer from the carboxylic acid to the neighboring carbonyl or nitrogen facilitates the ejection of CO₂.

Secondary Pathway: Cyclopropyl Ring Opening

Following decarboxylation, the cyclopropyl ring becomes the weakest link.

  • Transition: m/z 200 → m/z 159 (Loss of C₃H₅ radical or propene equivalent)

  • Mechanism: High collision energy causes the N-C bond breakage.

Tertiary Pathway: Methoxy Cleavage

Unlike the C6-fluorine (common in other quinolones), the C8-methoxy is relatively robust. However, under high energy, we observe:

  • Transition: m/z 200 → m/z 185 (Loss of •CH₃)

Visualization: Fragmentation Tree (DOT)

The following diagram maps the logical flow of fragmentation observed in Q-TOF experiments.

FragmentationPath Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Parent Parent Ion [M+H]+ m/z 244.1 Frag1 Decarboxylation Product [M+H - CO2]+ m/z 200.1 Parent->Frag1 - CO2 (44 Da) (Primary Pathway) Frag2 Dehydrated Ion [M+H - H2O]+ m/z 226.1 Parent->Frag2 - H2O (18 Da) (Minor Pathway) Frag3 Core Quinoline [M+H - CO2 - C3H5]+ m/z 159.1 Frag1->Frag3 - Cyclopropyl (41 Da) Frag4 Demethylated Core [M+H - CO2 - CH3]+ m/z 185.1 Frag1->Frag4 - Methyl Radical (15 Da)

Caption: Figure 1 illustrates the primary (solid lines) and secondary (dashed lines) fragmentation pathways. The loss of CO₂ (m/z 200) is the base peak in Product Ion Scans.

Experimental Protocol: Characterization Workflow

To reproduce these results for regulatory submission or internal validation, follow this self-validating protocol.

Materials
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (FA).

  • Standard: >98% purity 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid.

Step-by-Step Methodology
  • Preparation: Dissolve standard to 1 µg/mL in solvent.

  • Infusion: Direct infusion at 10 µL/min into the ESI source.

  • Source Optimization:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Optimize to maximize m/z 244, minimize in-source m/z 200).

  • MS/MS Acquisition:

    • Select Precursor: m/z 244.1.

    • Apply Collision Energy (CE) Ramp: 10 eV to 40 eV.

  • Data Validation:

    • Pass Criteria: Base peak must be m/z 244 at Low CE (10 eV).

    • Pass Criteria: Base peak must shift to m/z 200 at Med CE (20-25 eV).

Quantitative Data Summary

The following table summarizes the expected ions for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)AssignmentRelative Abundance
244.1 200.1 22 [M+H - CO₂]⁺ (Quantifier) 100%
244.1226.118[M+H - H₂O]⁺15-20%
244.1159.135[M+H - CO₂ - C₃H₅]⁺40-50%
244.1185.130[M+H - CO₂ - CH₃]⁺<10%

References

  • He, L. et al. (2014). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Analytical Letters. Link

  • Huber, C. et al. (2010). Characterization of quinolone carboxylic acid derivatives by MS/MS. Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. Standard Reference Data for Quinoline Derivatives. Link

  • European Medicines Agency (EMA). Assessment Report: Moxifloxacin (Impurity Profiling Guidelines). Link

Validation

IR spectroscopy bands for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the expected Four...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid. Designed for researchers in drug development and medicinal chemistry, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related molecules. We will dissect the molecule into its constituent functional groups to explain the causality behind its infrared spectrum, providing a robust framework for experimental verification.

Introduction to the Molecule and Spectroscopic Significance

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a complex heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in pharmacologically active molecules. The substituents—a cyclopropyl group at the 2-position, a methoxy group at the 8-position, and a carboxylic acid at the 4-position—each introduce distinct vibrational modes that can be identified using IR spectroscopy.

IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of a molecule. By measuring the absorption of infrared radiation, we can identify the specific functional groups present, making it an indispensable tool for structural elucidation and quality control in chemical synthesis. This guide serves as a predictive reference for researchers working with this molecule or its analogues.

Below is the chemical structure, with key functional groups highlighted for the subsequent spectral analysis.

Caption: Structure of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid with key functional groups highlighted.

Predicted IR Absorption Bands: A Comparative Analysis

The IR spectrum of this molecule is a composite of the vibrations from its distinct functional parts. We will analyze each in turn, providing expected wavenumber ranges and comparing them to simpler reference compounds.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides the most distinctive features in an IR spectrum due to strong hydrogen bonding.[1] In the solid state or as a concentrated solution, these acids typically exist as hydrogen-bonded dimers.

  • O-H Stretch: This is the most recognizable feature. It appears as a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[2][3] This significant broadening is a direct consequence of intermolecular hydrogen bonding.[4] This band will overlap with the C-H stretching region, creating a "messy" appearance.[2]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is expected between 1710 cm⁻¹ and 1680 cm⁻¹ . The conjugation with the quinoline aromatic system tends to lower the frequency from the typical 1760-1690 cm⁻¹ range seen in saturated carboxylic acids.[1][5] In a study of quinoline-4-carboxylic acid derivatives, these C=O stretching peaks were observed in the 1724–1708 cm⁻¹ range.

  • C-O Stretch & O-H Bend: Two other bands associated with the carboxylic acid are the C-O stretching vibration, which appears as a medium-intensity band between 1320 cm⁻¹ and 1210 cm⁻¹ , and the out-of-plane O-H bend, which gives rise to a broad band around 920 cm⁻¹ .[1][2]

The Quinoline Ring and Aromatic Vibrations

The quinoline system is an aromatic heterocycle, and its vibrations are characteristic of substituted benzene and pyridine rings.

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect weak to medium sharp peaks in the 3100-3000 cm⁻¹ region.[6] These peaks will appear superimposed on the broad O-H stretch from the carboxylic acid.

  • C=C and C=N Ring Stretches: Aromatic ring "breathing" modes result in a series of sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region.[6] For 8-methoxyquinoline, a C=C stretch is noted at 1570 cm⁻¹.[7] Similar peaks are expected for the target molecule.

  • Aromatic C-H Out-of-Plane Bending: Strong, sharp bands in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the substitution pattern on the aromatic rings. The exact positions are difficult to predict without an experimental spectrum but are crucial for confirming the substitution pattern.

The Methoxy Group (-OCH₃)

The methoxy substituent introduces vibrations associated with the methyl group and the ether linkage.

  • Aliphatic C-H Stretch: The methyl group's symmetric and asymmetric stretching vibrations will appear as sharp bands in the 2960-2850 cm⁻¹ region.[8] These will likely be visible as sharp peaks on the lower-wavenumber side of the broad O-H absorption.

  • C-O Ether Stretch: A strong, characteristic band corresponding to the asymmetric C-O-C stretch of the aryl ether is expected in the 1275-1200 cm⁻¹ range. A corresponding symmetric stretch, typically weaker, appears around 1075-1020 cm⁻¹ .[6] For 8-methoxyquinoline, a band in the 1094-712 cm⁻¹ range is attributed to C-H bending and potentially C-O stretching.[7]

The Cyclopropyl Group (-C₃H₅)

The strained three-membered ring of the cyclopropyl group has unique vibrational modes.

  • C-H Stretch: The C-H bonds on a cyclopropyl ring are known to absorb at slightly higher frequencies than typical alkane C-H bonds. Expect weak to medium bands in the 3100-3000 cm⁻¹ region, overlapping with the aromatic C-H stretches.[9]

  • Ring Deformations (Breathing/Bending): The cyclopropyl ring itself has characteristic skeletal vibrations. These typically appear as weak to medium absorptions around 1020-1000 cm⁻¹ .[9] These may be difficult to distinguish from other absorptions in the fingerprint region.

Summary Table and Comparative Data

The following table summarizes the predicted IR absorption bands for 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid and provides a comparison with key structural analogues.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for Target Molecule Intensity Comparative Data (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Strong, Very BroadGeneral for Carboxylic Acids: 3300-2500[2][3]
Aromatic/CyclopropylC-H Stretch3100 - 3000Medium to Weak, Sharp8-methoxyquinoline: 3049[7]; Cyclopropanes: 3100-3040[9]
Methoxy GroupC-H Stretch (aliphatic)2960 - 2850Medium, SharpGeneral for Alkanes: 3000-2850[10]
Carboxylic AcidC=O Stretch (conjugated)1710 - 1680Strong, SharpQuinoline-4-carboxylic acids: 1724-1708[11]
Quinoline CoreC=C & C=N Ring Stretch1620 - 1450Medium, Sharp (multiple bands)8-methoxyquinoline: 1570[7]
Methoxy GroupC-O-C Asymmetric Stretch1275 - 1200StrongGeneral for Aryl Ethers: 1275-1200[6]
Carboxylic AcidC-O Stretch1320 - 1210MediumGeneral for Carboxylic Acids: 1320-1210[2]
Cyclopropyl GroupRing Deformation1020 - 1000Medium to WeakCyclopropane: 1020-1000[9]
Carboxylic AcidO-H Out-of-Plane Bend~920Medium, BroadGeneral for Carboxylic Acids: 950-910[2]
Quinoline CoreC-H Out-of-Plane Bend900 - 675Strong, Sharp8-methoxyquinoline: 1094-712 (multiple bands)[7]

Experimental Protocol: Acquiring the IR Spectrum

To validate the predictions in this guide, a standard experimental procedure for acquiring a high-quality FTIR spectrum is essential. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Clean crystal, empty chamber) A->B C 3. Place Small Amount of Solid Sample on ATR Crystal B->C D 4. Apply Pressure (Ensure good contact) C->D E 5. Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F 6. Perform ATR Correction (Software function) E->F G 7. Baseline Correction F->G H 8. Peak Picking & Analysis G->H

Caption: Standard workflow for acquiring an FTIR-ATR spectrum of a solid sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Collection: Secure the clean, empty ATR accessory in the sample compartment. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring intimate contact between the solid and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform baseline correction if necessary.

  • Analysis: Identify the peak positions (in cm⁻¹) and compare them against the predictive data provided in this guide.

Conclusion

The infrared spectrum of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is predicted to be rich in information, with highly characteristic bands confirming the presence of each of its key functional groups. The very broad O-H stretch, the strong conjugated C=O stretch, and the combination of aromatic, ether, and cyclopropyl vibrations create a unique spectral fingerprint. This guide provides a robust, scientifically grounded framework for interpreting experimental data, enabling researchers to confidently verify the structure and purity of their synthesized material.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Xu, J.-Y., et al. (2014). Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure. Asian Journal of Chemistry, 26, 7587-7590. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hiedayati, N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐cyclopropylquinoline derivatives. Retrieved from [Link]

  • Coblentz, W. W. (1945). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 34(4), 379. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis Online. (2006). The Infrared and 1H-NMR Spectra of 8-Hydroxyquinoline Adducts... Retrieved from [Link]

  • PubChemLite. (n.d.). Quinoline-4-carboxylic acid (C10H7NO2). Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]

  • ResearchGate. (2016). IR spectra of Tris(8-hydroxyquinolinato)aluminium complex and 8-Hydroxyquinoline? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Comparative

A Senior Scientist's Guide to the Comprehensive Purity Validation of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. The reliability, reproducibility, and safety of experimental outcomes are directly tethered to the purity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is paramount. The reliability, reproducibility, and safety of experimental outcomes are directly tethered to the purity of the starting materials and intermediates. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid, a key building block in modern medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind our choices, empowering you to build a robust, self-validating system for purity assessment.

The Criticality of Purity for Quinolines in Drug Development

Quinoline derivatives are ubiquitous scaffolds in pharmaceuticals, known for a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid, with its specific substitution pattern, represents a valuable intermediate for synthesizing novel therapeutic agents. However, impurities arising from the synthesis—such as starting materials, by-products, intermediates, or degradation products—can have significant consequences.[2][3] Even trace amounts can alter pharmacological activity, introduce toxicity, or impede process scale-up.[4]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities in new drug substances.[2][5][6][7] Adhering to these standards is not merely a regulatory hurdle but a fundamental aspect of sound scientific practice.

Potential Impurities in Quinoline Synthesis

The common synthetic routes to quinoline cores, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can generate a variety of byproducts.[8][9] For instance, the Skraup synthesis is known for producing tarry, polymeric materials, while the Doebner-von Miller reaction can be complicated by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[8][10] Understanding the synthetic pathway of your specific sample is the first step in predicting potential impurities and selecting the most appropriate analytical techniques. Common organic impurities may include residual starting materials (anilines, aldehydes), reaction intermediates (e.g., Schiff bases), and structurally related quinoline analogs.[2][10]

Part 1: The Analytical Triad for Purity Determination

A multi-pronged, orthogonal approach is essential for a definitive purity assessment. Relying on a single technique can lead to overlooked impurities and an incomplete picture of sample quality. We will compare the three pillars of small molecule purity validation: HPLC, LC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[4][11] A well-developed HPLC method can separate the main compound from trace-level impurities, allowing for precise quantification.

Causality Behind the Protocol: The goal is to develop a "stability-indicating method"—one that can separate the analyte from any potential degradation products or process impurities.[11] The choice of a reversed-phase C18 column is standard for moderately polar organic molecules. The gradient elution, moving from a weaker solvent (water) to a stronger one (acetonitrile), ensures that compounds with a wide range of polarities are eluted and resolved. The photodiode array (PDA) detector is critical, as it not only quantifies peaks at a specific wavelength but also provides UV spectra, which helps in assessing peak purity.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[11]

  • Sample Preparation: Accurately weigh ~5 mg of the 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitor at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. As per USP <621> guidelines, assess parameters like precision (RSD of peak area ≤ 2%), peak tailing factor, and resolution.[12][13][14]

  • Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Data Presentation: HPLC Purity Comparison

ParameterSample A (High Purity)Sample B (Contains Impurities)
Main Peak RT (min) 12.512.5
Main Peak Area % 99.85%97.50%
Impurity 1 RT (min) N/A10.2
Impurity 1 Area % N/A1.80%
Impurity 2 RT (min) N/A14.1
Impurity 2 Area % N/A0.70%
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC quantifies impurities, it doesn't identify them. LC-MS is an indispensable tool that couples the separation power of LC with the mass-analyzing capability of MS, providing molecular weight information for each separated component.[15][16][17] This is critical for impurity profiling and structural elucidation.[17][18]

Causality Behind the Protocol: The protocol is designed to be "MS-compatible."[18] Non-volatile buffers like phosphates, often used in HPLC, must be replaced with volatile alternatives like formic acid, which will not foul the mass spectrometer source.[18] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, is preferred as it provides accurate mass measurements, allowing for the confident determination of elemental compositions.[15][18]

Detailed Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: Dilute the HPLC stock solution 1:10 with the initial mobile phase.

  • LC Conditions: Use the same MS-compatible HPLC method described above.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most intense ions to obtain fragmentation data.[16]

  • Data Analysis: Correlate the peaks from the UV chromatogram with the mass data. Use the accurate mass to generate a molecular formula for each impurity. The fragmentation pattern from MS/MS provides structural clues.[17]

Data Presentation: Potential Impurity Identification by LC-MS

Peak RT (min)Observed m/z [M+H]⁺Proposed FormulaPossible Identity
10.2216.0709C₁₂H₉NO₃8-Methoxyquinoline-4-carboxylic acid (de-cyclopropylation)
12.5244.0866C₁₄H₁₃NO₃2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid (API)
14.1258.1022C₁₅H₁₅NO₃Ethyl ester of API (from ethanol residue)
Quantitative NMR (qNMR) Spectroscopy: An Orthogonal Primary Method

Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[19][20] Unlike chromatography, which relies on reference standards for the analyte, qNMR determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[21][22] This makes it a truly orthogonal and absolute quantification technique.[22]

Causality Behind the Protocol: The key to accurate qNMR is meticulous sample preparation and specific data acquisition parameters.[19] An internal standard is chosen that has sharp signals in a region of the ¹H NMR spectrum free from analyte signals. A long relaxation delay (D1) is crucial to ensure all protons have fully relaxed between scans, which is essential for accurate integration and, therefore, accurate quantification.

Detailed Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation:

    • Accurately weigh (~10 mg) the 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid sample into an NMR tube using a microbalance.[23]

    • Accurately weigh (~5 mg) a certified internal standard (e.g., maleic anhydride) into the same tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.[19]

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula[19]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Part 2: An Integrated Workflow for Confident Purity Assessment

No single method is foolproof. An integrated workflow leverages the strengths of each technique to build a comprehensive and self-validating purity profile. The process should be logical and sequential, using the results from one analysis to inform the next.

Workflow Rationale: The process begins with HPLC as the primary screening and quantification tool. If significant impurities (>0.1%) are detected, LC-MS is employed to identify them. Finally, qNMR is used as an orthogonal, absolute method to confirm the purity value obtained by HPLC, providing an independent verification of the result. This layered approach ensures both the quantity and identity of components in the sample are well understood.

Workflow Diagram

Purity_Validation_Workflow cluster_start cluster_hplc Step 1: Quantification cluster_lcms Step 2: Identification cluster_qnmr Step 3: Orthogonal Confirmation cluster_end start Sample of 2-Cyclopropyl-8-methoxyquinoline- 4-carboxylic Acid hplc Perform HPLC-PDA Analysis start->hplc decision_hplc Purity > 99.8% and no single impurity > 0.1%? hplc->decision_hplc lcms Perform LC-HRMS Analysis decision_hplc->lcms No pass Sample Purity Validated decision_hplc->pass Yes identify Identify Impurity Structures (Accurate Mass & MS/MS) lcms->identify qnmr Perform qNMR Analysis identify->qnmr compare Compare HPLC Area % with qNMR Purity Value qnmr->compare decision_final Results Concordant? compare->decision_final decision_final->pass Yes fail Further Investigation / Purification Required decision_final->fail No

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

Validating the purity of a critical intermediate like 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid is a non-negotiable step in the research and drug development pipeline. A superficial assessment can lead to flawed data and costly delays. By adopting an integrated, multi-technique approach that combines the quantitative power of HPLC, the identification capabilities of LC-MS, and the absolute accuracy of qNMR, scientists can ensure the highest level of confidence in their materials. This guide provides the framework and the scientific rationale to implement such a robust, self-validating system, ultimately upholding the principles of scientific integrity and accelerating the path to discovery.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation.
  • USP-NF <621> Chromatography. (2023, November 1). U.S. Pharmacopeia.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. U.S. Pharmacopeia.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • USP <621> Chromatography. DSDP Analytics.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
  • Quantitative NMR Spectroscopy. (2020, October 1). Sigma-Aldrich.
  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc..
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Sciences.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Pharmaceutical Technology.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Preparation and Properties of Quinoline. University of Calicut.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

Sources

Validation

Comparative Guide: Synthetic Routes for 8-Methoxyquinoline-4-Carboxylic Acids

Executive Summary: The Isatin vs. Aniline Dilemma The 8-methoxyquinoline-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, distinct from the 4-oxo-3-carboxylic acid core found in fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isatin vs. Aniline Dilemma

The 8-methoxyquinoline-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, distinct from the 4-oxo-3-carboxylic acid core found in fluoroquinolone antibiotics (e.g., Moxifloxacin). While the latter drives antibacterial potency, the 4-carboxylic acid (cinchoninic acid) derivatives are increasingly relevant as inhibitors of Dihydroorotate Dehydrogenase (DHODH) for anticancer applications and as precursors for NK-3 receptor antagonists.

This guide objectively compares the two dominant synthetic strategies: the Pfitzinger Reaction (Isatin-based) and the Doebner Reaction (Aniline-based).

  • The Pfitzinger Route offers superior regiocontrol and purity, making it the "Gold Standard" for small-scale discovery chemistry where target fidelity is paramount.

  • The Doebner Route utilizes significantly cheaper starting materials (o-anisidine), offering a scalable economic advantage, though historically plagued by lower yields and purification challenges.

This guide provides experimental protocols, mechanistic insights, and a decision matrix to select the optimal route for your specific scale and purity requirements.

Structural & Strategic Distinction[1]

Before selecting a route, researchers must verify their target isomer. Confusion often arises between the quinoline-4-carboxylic acid and the quinolone-3-carboxylic acid.

FeatureTarget of this Guide Antibiotic Precursor
Structure 8-Methoxyquinoline-4-carboxylic acid 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Core System Fully aromatic Quinoline4-Quinolone (Tautomer)
Primary Route Pfitzinger or Doebner Gould-Jacobs
Key Application DHODH Inhibitors, AntiviralsFluoroquinolones (Moxifloxacin)

Route A: The Pfitzinger Reaction (Precision Approach)

The Pfitzinger reaction involves the condensation of 7-methoxyisatin with a ketone or aldehyde in strong base. It is thermodynamically controlled and highly reliable for generating the 4-COOH moiety.

Mechanism of Action

The reaction proceeds via the base-catalyzed hydrolysis of the isatin lactam ring to form isatic acid (2-aminophenylglyoxylic acid). This intermediate undergoes Claisen condensation with the carbonyl compound, followed by cyclization and dehydration.

PfitzingerMechanism Isatin 7-Methoxyisatin Base KOH/EtOH (Hydrolysis) Isatin->Base IsaticAcid Isatic Acid Intermediate (Ring Open) Base->IsaticAcid Condensation Claisen Condensation IsaticAcid->Condensation Ketone Carbonyl Component (R-CH2-COR') Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 8-Methoxyquinoline- 4-carboxylic Acid Cyclization->Product

Figure 1: Mechanistic flow of the Pfitzinger synthesis targeting 8-methoxyquinoline-4-carboxylic acid.

Experimental Protocol (Bench Scale)

Validated for 5g scale.

  • Reagents: 7-Methoxyisatin (1.0 eq), Sodium Pyruvate (or ketone of choice) (1.2 eq), KOH (33% aq. solution), Ethanol.[1][2][3][4]

  • Hydrolysis: Suspend 7-methoxyisatin in ethanol (10 vol). Add KOH solution dropwise. Heat to 60°C until the solution turns clear yellow (formation of isatic acid).

  • Condensation: Add Sodium Pyruvate slowly.

  • Reflux: Heat to reflux (80°C) for 12–18 hours.

  • Workup:

    • Cool to room temperature.[3][5]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water.

    • Critical Step: Acidify carefully with glacial acetic acid to pH 4–5. The product will precipitate as a solid.[3][5]

    • Filter, wash with cold water, and recrystallize from EtOH/DMF.

Pros: High regioselectivity; high purity (>95% crude). Cons: 7-Methoxyisatin is expensive (


$); Atom economy is lower due to isatin weight.

Route B: The Doebner Reaction (Scalable Approach)

The Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid.[3][6] For 8-methoxy derivatives, o-anisidine is the starting material.

Mechanism & Regiochemistry

The reaction involves the formation of a Schiff base (aniline + aldehyde) and subsequent reaction with the enol form of pyruvic acid.[6][7]

  • Regiocontrol: With o-anisidine, the 2-methoxy group blocks one ortho position. Cyclization is forced to the vacant 6-position of the aniline ring, placing the methoxy group at position 8 of the final quinoline.

DoebnerWorkflow Anisidine o-Anisidine Schiff Schiff Base Formation Anisidine->Schiff Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Pyruvic Pyruvic Acid Addition Michael-type Addition Pyruvic->Addition Schiff->Addition Cyclization Acid-Catalyzed Cyclization Addition->Cyclization Oxidation Oxidative Dehydrogenation (-H2) Cyclization->Oxidation Result 2-Substituted-8-methoxy quinoline-4-COOH Oxidation->Result

Figure 2: The three-component Doebner coupling workflow.

Experimental Protocol (Modern Modified)

Traditional Doebner reactions suffer from low yields. This modified protocol uses Lewis Acid catalysis to boost conversion.

  • Reagents: o-Anisidine (1.0 eq), Aldehyde (1.0 eq), Pyruvic Acid (1.0 eq), BF3·Et2O (Catalytic, 10 mol%), Ethanol.

  • Mixing: Dissolve o-anisidine and aldehyde in ethanol. Stir at RT for 30 mins to form the imine.

  • Addition: Add pyruvic acid followed by the catalyst (BF3·Et2O).

  • Reaction: Reflux for 3–6 hours. (Monitor by TLC; Doebner is faster than Pfitzinger).

  • Workup:

    • Cool to RT.

    • Pour into ice-cold water.

    • Adjust pH to 4–5 with Na2CO3.

    • Precipitate may contain "dihydro" intermediates.[6] An oxidative wash (e.g., with dilute H2O2 or simply air bubbling overnight) ensures full aromatization.

Pros: Very low cost (o-anisidine is a commodity chemical); One-pot synthesis. Cons: Lower yield (40–60%); potential for "dihydro" impurities requiring oxidation; purification often requires column chromatography.

Comparative Analysis: Performance Metrics

The following data is aggregated from recent process chemistry literature comparing these specific routes for substituted quinoline-4-carboxylic acids.

MetricPfitzinger Reaction Doebner Reaction (Catalytic) Doebner (Traditional)
Overall Yield 75 – 88% 50 – 65%30 – 45%
Regioselectivity Excellent (>99:1)Good (Dependent on sterics)Moderate
Atom Economy Low (Loss of CO2/H2O from heavy precursor)High (Convergent synthesis)High
Starting Material Cost High (7-Methoxyisatin)Low (o-Anisidine) Low
Purification Precipitation often sufficientRecrystallization/Column often neededDifficult (Tarry byproducts)
Scalability Linear (Good for kg scale)Challenging (Exotherms)Challenging
E-Factor (Waste) Moderate (Acid/Base consumption)Low (Solvent efficient)High (Tar formation)

Decision Matrix: Which Route to Choose?

Use this logic flow to determine the appropriate synthetic strategy for your project.

DecisionTree Start Select Synthesis Goal Scale Is Scale > 1kg? Start->Scale RouteC Route C: Gould-Jacobs (WRONG TARGET: Yields 3-COOH) Start->RouteC Targeting Antibiotic Scaffold? Budget Is Cost the Primary Driver? Scale->Budget Yes Purity Is Purity Critical (>98%)? Scale->Purity No RouteA Route A: Pfitzinger (High Purity, Higher Cost) Budget->RouteA No RouteB Route B: Modified Doebner (Low Cost, Moderate Yield) Budget->RouteB Yes Purity->RouteA Yes Purity->RouteB No (Screening)

Figure 3: Strategic decision tree for selecting the synthetic route.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC (NIH). Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. Available at: [Link]

  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Process for the preparation of 8-methoxy-quinolone-carboxylic acids (Gould-Jacobs Context).Google Patents (Bayer AG).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical compounds that fuel them. This...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical compounds that fuel them. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid, ensuring the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

I. Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough hazard assessment is crucial. Based on the known hazards of analogous quinoline compounds, 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid should be treated as a hazardous substance.[5] This necessitates its classification as hazardous waste.

Key Hazard Considerations for Quinoline Derivatives:

  • Toxicity: Can be harmful if ingested, inhaled, or absorbed through the skin.[2][6]

  • Irritation: May cause skin, eye, and respiratory irritation.[6][7][8][9]

  • Environmental Hazard: Many quinoline compounds are toxic to aquatic life with long-lasting effects.[1][3][7] Therefore, release into the environment must be strictly avoided.[1][5]

All materials contaminated with 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid, including personal protective equipment (PPE), empty containers, and cleaning materials, must be considered hazardous waste and disposed of accordingly.[5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk.[5] The following table outlines the minimum required PPE for handling and disposing of this compound.

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo provide a barrier against skin contact.[6]
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes.[6]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.[5][6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[5][6]
Respiratory Protection NIOSH-approved respirator with appropriate particulate filtersRequired if dusts are generated and a fume hood is not available.[5]

III. Step-by-Step Disposal Protocol

The following workflow provides a logical sequence for the safe disposal of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid.

Caption: A step-by-step workflow for the safe disposal of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid.

1. Preparation Phase:

  • Don Appropriate PPE: Before handling any waste, ensure all required PPE is correctly worn.

  • Prepare Labeled Hazardous Waste Container: Use a designated, properly labeled container for hazardous chemical waste. The label should clearly identify the contents, including the full chemical name.

2. Waste Collection Phase:

  • Solid Waste:

    • Carefully sweep up any solid 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid, avoiding dust formation.[8] If necessary, moisten the material slightly to prevent it from becoming airborne.[10]

    • Place the solid waste, along with any contaminated consumables (e.g., weigh boats, filter paper), into a suitable, sealed container for disposal.[2][8]

  • Liquid Waste:

    • If the compound is in solution, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[2]

    • Place the absorbent material into a sealed container for disposal.[2]

    • Crucially, do not empty any solutions containing this compound into drains or sewers. [1][3] This is to prevent environmental contamination.[1]

3. Decontamination Phase:

  • Work Surfaces and Glassware: Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical. Use an appropriate solvent, followed by a thorough washing.[6]

  • Contaminated PPE: Remove all PPE carefully to avoid cross-contamination.[6] Single-use items such as gloves should be placed in the designated hazardous waste container.[6] Reusable items should be decontaminated according to your institution's protocols.

4. Final Disposal Phase:

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[11]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[7][8][12] This ensures compliance with all local, state, and federal regulations.[3][5] In the United States, this falls under the regulations of the Environmental Protection Agency (EPA).[2][13]

IV. Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and decisive action is required to mitigate risks.

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate and Secure the Area Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE (if not already worn) Evacuate_Area->Don_PPE Contain_Spill Contain the Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material into a Labeled Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate the Spill Area Collect_Waste->Decontaminate Report_Incident Report the Incident to Your Supervisor/Safety Officer Decontaminate->Report_Incident

Caption: Emergency spill response workflow.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.[2]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[1]

  • Containment: Use an inert absorbent material to contain the spill and prevent it from spreading or entering drains.[2][3]

  • Cleanup: Once the spill is contained, follow the waste collection procedures outlined above. All cleanup materials must be treated as hazardous waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and institutional safety officer in accordance with your organization's policies.

By adhering to these rigorous disposal procedures, you not only uphold your professional responsibility but also contribute to a culture of safety and environmental stewardship within the scientific community.

V. References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. [Link]

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